Clotrimazole-d10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H17ClN2 |
|---|---|
Molecular Weight |
354.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]imidazole |
InChI |
InChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H/i1D,2D,3D,4D,5D,6D,9D,10D,11D,12D |
InChI Key |
VNFPBHJOKIVQEB-CRDOFXDFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2Cl)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])N4C=CN=C4)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4 |
Origin of Product |
United States |
Foundational & Exploratory
What is Clotrimazole-d10 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clotrimazole-d10 is a deuterated analog of Clotrimazole, an imidazole-based broad-spectrum antifungal agent. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and its role as a stable isotope-labeled internal standard in analytical and research applications. Detailed experimental protocols for the synthesis and analysis of Clotrimazole are presented, which are adaptable for its deuterated counterpart. Furthermore, the mechanism of action of Clotrimazole, targeting the ergosterol biosynthesis pathway in fungi, is elucidated with a corresponding signaling pathway diagram.
Introduction
Clotrimazole, a synthetic imidazole derivative, is a widely utilized antifungal medication effective against a range of pathogenic dermatophytes, yeasts, and other fungi.[1][2] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3][4] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[2][4] this compound is a stable isotope-labeled version of Clotrimazole, where ten hydrogen atoms on the phenyl rings have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for mass spectrometry-based quantification of Clotrimazole in biological matrices.[5] The use of deuterated standards can significantly improve the accuracy and precision of analytical methods.[5]
Chemical Structure and Properties
This compound possesses the same core structure as Clotrimazole, with the key difference being the substitution of ten hydrogen atoms with deuterium.
Chemical Structure of this compound:
Caption: The chemical structure of 1-[(2-Chlorophenyl)diphenylmethyl]-1H-imidazole-D10.
Physicochemical and Quantitative Data
The following table summarizes the key quantitative data for both Clotrimazole and its deuterated analog, this compound. Data for this compound is limited, and some properties are inferred from the non-deuterated compound.
| Property | Clotrimazole | This compound |
| IUPAC Name | 1-[(2-chlorophenyl)-diphenylmethyl]imidazole[6] | 1-[(2-Chlorophenyl)diphenylmethyl]-1H-imidazole-D10[7] |
| Synonyms | Lotrimin, Canesten, Mycelex[6] | - |
| CAS Number | 23593-75-1[8] | 23593-75-1 (unlabeled)[7] |
| Molecular Formula | C₂₂H₁₇ClN₂[8] | C₂₂H₇D₁₀ClN₂[7] |
| Molecular Weight | 344.84 g/mol [9] | 354.9 g/mol [7] |
| Appearance | White or pale yellow crystalline powder[10] | Crystalline solid[11] |
| Melting Point | 147-149 °C | Not explicitly available |
| Solubility | Practically insoluble in water; Soluble in ethanol, acetone, and chloroform.[10] Soluble in DMSO (~3 mg/mL) and DMF (~20 mg/mL).[11] | Sparingly soluble in aqueous buffers. Soluble in organic solvents like ethanol, DMSO, and DMF.[11] |
| λmax | 261 nm | Not explicitly available |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Clotrimazole exerts its antifungal effect by targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[3][4] This enzyme is a crucial component of the ergosterol biosynthesis pathway.[3][12] By inhibiting this enzyme, Clotrimazole blocks the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2][4] The depletion of ergosterol and the accumulation of toxic methylated sterols disrupt the membrane's structure and function, leading to increased permeability and inhibition of fungal growth.[3][4]
Ergosterol Biosynthesis Pathway and Clotrimazole Inhibition
The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and the point of inhibition by Clotrimazole.
Caption: Inhibition of Lanosterol 14-alpha-demethylase by Clotrimazole.
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and analysis of Clotrimazole. These methods can be adapted for this compound, with deuterated starting materials used for the synthesis.
Synthesis of Clotrimazole
A common method for synthesizing Clotrimazole involves the reaction of (2-chlorophenyl)diphenylmethyl chloride with imidazole.[13][14]
Materials:
-
(2-chlorophenyl)diphenylmethanol
-
Thionyl chloride or other chlorinating agent
-
Imidazole
-
Triethylamine
-
Acetonitrile or other suitable solvent
-
Purified water
Procedure:
-
Chlorination of (2-chlorophenyl)diphenylmethanol: (2-chlorophenyl)diphenylmethanol is reacted with a chlorinating agent, such as thionyl chloride, to form (2-chlorophenyl)diphenylchloromethane. This reaction is typically carried out in an inert solvent.[14]
-
Condensation with Imidazole: The resulting (2-chlorophenyl)diphenylchloromethane is then reacted with imidazole in the presence of a base, such as triethylamine, in a solvent like acetonitrile.[14] The reaction mixture is heated to facilitate the condensation.[14]
-
Purification: After the reaction is complete, the mixture is cooled to induce precipitation of the product. The crude Clotrimazole is then collected by filtration, washed with acetonitrile and water, and dried.[14] Further purification can be achieved by recrystallization.
Note: For the synthesis of this compound, deuterated benzene would be used in the initial steps of synthesizing the (2-chlorophenyl)diphenylmethanol precursor.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is commonly used for the quantification of Clotrimazole in pharmaceutical formulations and biological samples.[15][16][17]
Instrumentation and Conditions:
-
HPLC System: A standard liquid chromatograph equipped with a UV-VIS detector.[15]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[18]
-
Mobile Phase: A mixture of methanol and a buffer solution, such as potassium phosphate (e.g., 85:15 v/v).[15]
-
Injection Volume: 20 µL.[15]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[18]
Sample Preparation:
-
Standard Solution: A stock solution of Clotrimazole is prepared by dissolving a known amount in the mobile phase or a suitable organic solvent.[16]
-
Sample from Formulation (e.g., Cream): An accurately weighed amount of the cream is extracted with a suitable solvent like methanol, followed by centrifugation and filtration before injection.[18]
-
Plasma Samples: Protein precipitation is a common method for extracting Clotrimazole from plasma. An internal standard (such as this compound) is added, and a precipitating agent (e.g., acetonitrile) is used to remove proteins. The supernatant is then injected into the HPLC system.[16]
Method Validation:
The analytical method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[15][17]
Applications in Research and Development
This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Clotrimazole.[5] Its use is critical in:
-
Pharmacokinetic studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Clotrimazole.
-
Bioequivalence studies: To compare the bioavailability of different formulations of Clotrimazole.
-
Metabolite identification: To aid in the identification and quantification of Clotrimazole metabolites.
-
In vitro drug metabolism studies: To investigate the metabolic pathways of Clotrimazole using liver microsomes or other enzyme systems.
Conclusion
This compound is an essential tool for researchers and drug development professionals working with Clotrimazole. Its use as a stable isotope-labeled internal standard ensures the reliability and accuracy of analytical data. This guide has provided a detailed overview of its chemical properties, the mechanism of action of its parent compound, and adaptable experimental protocols for its synthesis and analysis. A thorough understanding of these aspects is crucial for its effective application in advancing pharmaceutical research and development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Clotrimazole? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clotrimazole | C22H17ClN2 | CID 2812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. clearsynth.com [clearsynth.com]
- 8. Clotrimazole [webbook.nist.gov]
- 9. Clotrimazole 23593-75-1 [sigmaaldrich.com]
- 10. Clotrimazole CAS#: 23593-75-1 [m.chemicalbook.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Ergosterol - Wikipedia [en.wikipedia.org]
- 13. Clotrimazole synthesis - chemicalbook [chemicalbook.com]
- 14. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. rjptonline.org [rjptonline.org]
- 17. iomcworld.com [iomcworld.com]
- 18. actascientific.com [actascientific.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Clotrimazole-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Clotrimazole-d10, a deuterated analog of the broad-spectrum antifungal agent Clotrimazole. This document is intended to serve as a key resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical testing.
This compound is a synthetic imidazole derivative that is of significant interest as an internal standard in pharmacokinetic and metabolic studies of Clotrimazole. The substitution of hydrogen with deuterium atoms provides a distinct mass spectrometric signature, allowing for precise quantification in biological matrices. Understanding its fundamental physical and chemical characteristics is crucial for its effective application in research and development.
Chemical and Physical Data
The core physical and chemical properties of this compound are summarized in the table below. While specific experimental data for the deuterated form is limited, the properties are expected to be very similar to those of the non-deuterated Clotrimazole.
| Property | Value | Reference |
| Chemical Name | 1-[(2-Chlorophenyl)diphenylmethyl]-1H-imidazole-d10 | [1] |
| Synonyms | (Chlorotrityl)imidazole-d10, 1-(o-Chloro-α,α-diphenylbenzyl)imidazole-d10 | [2] |
| CAS Number | 23593-75-1 (unlabeled) | [1] |
| Molecular Formula | C₂₂H₇D₁₀ClN₂ | [3] |
| Molecular Weight | 354.90 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 147-149 °C (for Clotrimazole) | [2][5] |
| Purity | ≥98% | [6] |
| Storage | Store at -20°C | [6] |
| Stability | Stable for ≥4 years at -20°C | [6] |
Solubility Profile
Clotrimazole is practically insoluble in water but soluble in various organic solvents. The solubility of this compound is expected to follow a similar pattern.
| Solvent | Solubility of Clotrimazole | Reference |
| Water | <10 mg/L (25 °C) | [7] |
| Ethanol | ~10 mg/mL | [6] |
| Dimethylformamide (DMF) | ~20 mg/mL | [6] |
| Dimethyl sulfoxide (DMSO) | ~3 mg/mL | [6] |
| Chloroform | Soluble | [4] |
| Acetone | Soluble | [4] |
Mechanism of Action
Clotrimazole exerts its antifungal effect by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[8] This action is achieved through the inhibition of the cytochrome P450 enzyme, lanosterol 14-α-demethylase.[4] The disruption of ergosterol synthesis leads to increased cell membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. The mechanism of action for this compound is identical to that of its non-deuterated counterpart.
Caption: Mechanism of action of Clotrimazole.
Experimental Protocols
The following are detailed methodologies for key experiments related to the characterization of this compound. These are based on established protocols for small molecule pharmaceuticals and can be adapted as necessary.
Determination of Melting Point (Capillary Method)
Objective: To determine the melting point range of this compound.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
This compound, finely powdered and dried
-
Spatula
-
Mortar and pestle (if needed to powder the sample)
Procedure:
-
Ensure the this compound sample is completely dry and in a fine powdered form.[9]
-
Load a small amount of the powdered sample into a capillary tube by tapping the open end into the powder.[10]
-
Compact the powder at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2.5-3.5 mm.[11]
-
Place the capillary tube into the heating block of the melting point apparatus.[9]
-
Set the heating rate to a rapid setting to get an approximate melting point.
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Prepare a new sample and place it in the apparatus.
-
Set the heating rate to 1-2 °C per minute to ensure an accurate reading.[9]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.[11]
Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of this compound in various solvents.
Apparatus and Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, DMF)
-
Glass vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C)
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid should be visible to ensure saturation.
-
Seal the vials and place them in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-72 hours) to reach equilibrium.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Immediately dilute the filtrate with a suitable solvent to prevent precipitation.
-
Analyze the concentration of this compound in the diluted filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original solubility based on the measured concentration and the dilution factor.
Purity and Assay by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify its concentration.
Apparatus and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound sample
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and water (70:30 v/v)[12]
-
Flow Rate: 1.0 mL/min[12]
-
Column Temperature: 40 °C[12]
-
Detection Wavelength: 225 nm[13]
-
Injection Volume: 20 µL[14]
Procedure:
-
Preparation of Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 100 µg/mL).[13] Prepare a series of working standard solutions by diluting the stock solution.
-
Preparation of Sample Solution: Accurately weigh the this compound sample and dissolve it in methanol to obtain a concentration within the range of the standard solutions.
-
Analysis: Filter all solutions through a 0.45 µm syringe filter before injection. Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity and/or concentration of the sample by comparing its peak area to the peak areas of the standard solutions.
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the analysis of this compound by HPLC.
Caption: HPLC analysis workflow.
This technical guide provides essential information on the physical and chemical properties of this compound, along with practical experimental protocols. This information is intended to support the use of this deuterated standard in various research and development applications.
References
- 1. clearsynth.com [clearsynth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clotrimazole CAS#: 23593-75-1 [m.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Clotrimazole | C22H17ClN2 | CID 2812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. thinksrs.com [thinksrs.com]
- 12. ddtjournal.net [ddtjournal.net]
- 13. rjptonline.org [rjptonline.org]
- 14. iomcworld.com [iomcworld.com]
The Role of Clotrimazole-d10 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Clotrimazole-d10 as an internal standard in quantitative analytical assays. It is designed to offer a comprehensive resource for researchers, scientists, and drug development professionals involved in bioanalysis and pharmacokinetic studies. This guide details the underlying principles of using deuterated internal standards, provides exemplary experimental protocols, and presents quantitative data in a structured format.
Introduction: The Dual Roles of Clotrimazole
Clotrimazole is a widely recognized broad-spectrum antifungal agent.[1][2][3] Its therapeutic effect stems from its ability to disrupt the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][4][5] This inhibition leads to increased membrane permeability and ultimately, fungal cell death.[1][5]
Beyond its clinical applications, the isotopic-labeled variant, this compound, serves a critical function in analytical chemistry. In this context, its "mechanism of action" is not biological but rather analytical, where it acts as an internal standard for the precise quantification of clotrimazole in complex biological matrices.
The Core Principle: Mechanism of Action as an Internal Standard
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration that is added to a sample to aid in the quantification of an analyte.[6][7][8] A deuterated internal standard, such as this compound, is considered the "gold standard" for such applications.[9][10]
The fundamental principle behind the use of a deuterated internal standard lies in its chemical and physical similarity to the analyte of interest.[11] this compound is structurally identical to clotrimazole, with the exception that ten of its hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a higher molecular weight, allowing it to be distinguished from the native clotrimazole by a mass spectrometer.
The key advantages of using this compound as an internal standard include its ability to:
-
Compensate for variability in sample preparation: Any loss of the analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the internal standard.
-
Correct for matrix effects: Biological samples contain various components that can enhance or suppress the ionization of the analyte in the mass spectrometer. Since the deuterated internal standard has nearly identical physicochemical properties, it will experience similar matrix effects as the analyte.[6]
-
Account for variations in injection volume: Small inconsistencies in the volume of sample injected into the LC-MS system are normalized by the presence of the internal standard.[10]
By adding a fixed amount of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response can be used to accurately determine the concentration of the analyte, thereby significantly improving the precision and accuracy of the measurement.[6][8]
Logical Workflow of Internal Standard-Based Quantification
The following diagram illustrates the typical workflow for using an internal standard in a quantitative LC-MS/MS analysis.
Caption: A diagram illustrating the key steps in a quantitative bioanalytical workflow utilizing an internal standard.
Experimental Protocol: Quantification of Clotrimazole in Human Plasma
The following is a representative experimental protocol for the quantification of clotrimazole in human plasma using LC-MS/MS with this compound as the internal standard. This protocol is based on methodologies described in the scientific literature.
Materials and Reagents
-
Clotrimazole reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
-
96-well plates
Preparation of Solutions
-
Clotrimazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of clotrimazole in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Clotrimazole Working Solutions: Prepare serial dilutions of the clotrimazole stock solution with methanol to create working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 96-well plate.
-
Add 200 µL of the internal standard working solution in acetonitrile to each well.
-
Vortex the plate for 5 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Clotrimazole: m/z 345.1 → 277.1 |
| This compound: m/z 355.1 → 287.1 | |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Quantitative Data and Method Validation
The following tables present representative data for a validated bioanalytical method for the quantification of clotrimazole.
Table 1: Calibration Curve for Clotrimazole
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.012 |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.275 |
| 100 | 2.548 |
| 500 | 12.74 |
| Linearity (r²) | > 0.995 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | < 15% | ± 15% | < 15% | ± 15% |
| Low | 1.5 | < 10% | ± 10% | < 10% | ± 10% |
| Medium | 75 | < 10% | ± 10% | < 10% | ± 10% |
| High | 400 | < 10% | ± 10% | < 10% | ± 10% |
Clotrimazole's Biological Mechanism of Action: A Visual Representation
For completeness, the biological mechanism of action of clotrimazole as an antifungal agent is depicted below. Clotrimazole inhibits the enzyme lanosterol 14-α-demethylase, which is a critical step in the biosynthesis of ergosterol.
Caption: A diagram showing the inhibition of lanosterol 14-α-demethylase by clotrimazole in the fungal ergosterol biosynthesis pathway.
Conclusion
This compound serves as an indispensable tool in modern bioanalysis, enabling the accurate and precise quantification of clotrimazole in complex biological matrices. Its mechanism of action as an internal standard is rooted in its isotopic identity to the analyte, which allows for the effective normalization of experimental variability. This technical guide provides a foundational understanding and a practical framework for the implementation of this compound in quantitative LC-MS/MS assays, supporting robust and reliable data generation in research and drug development.
References
- 1. actascientific.com [actascientific.com]
- 2. A sensitive LC-ESI-MS/MS method for the determination of clotrimazole in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iomcworld.com [iomcworld.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Development of a Method for the Quantification of Clotrimazole and Itraconazole and Study of Their Stability in a New Microemulsion for the Treatment of Sporotrichosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Clotrimazole-d10: Commercial Availability, Suppliers, and In-Depth Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercially available deuterated analog of Clotrimazole, Clotrimazole-d10. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who require this stable isotope-labeled compound for their studies. This document details its commercial suppliers, key quantitative specifications, and provides an in-depth look at its application in bioanalytical methods, including a detailed experimental protocol.
Commercial Availability and Suppliers
This compound is available from a select number of specialized chemical suppliers that focus on providing high-purity and isotopically labeled compounds for research and development purposes. These suppliers are crucial for obtaining reliable and well-characterized material for sensitive analytical applications. The primary application of this compound is as an internal standard in quantitative bioanalysis by mass spectrometry, particularly in pharmacokinetic and drug metabolism studies of Clotrimazole.
Below is a summary of identified commercial suppliers and the available quantitative data for their this compound products.
| Supplier | Catalog Number | Chemical Purity (by LCMS) | Isotopic Enrichment | Formulation |
| MedchemExpress | HY-10882S1 | 97.51%[1] | Not specified | Solid (powder)[1] |
| Clearsynth | CS-O-46932 | Not specified | Not specified | Not specified |
| Toronto Research Chemicals | C589502 | Not specified | Not specified | Not specified |
| Alsachim | 6829 | Not specified | Not specified | Not specified |
Note: Isotopic enrichment is a critical parameter for deuterated standards. While not always explicitly stated on supplier websites, this information is typically available on the Certificate of Analysis provided with the product upon purchase.
Mechanism of Action of Clotrimazole
Clotrimazole, and by extension its deuterated analog, functions as a broad-spectrum antifungal agent. Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a key component in the biosynthesis of ergosterol, a vital sterol for the integrity and function of the fungal cell membrane. The inhibition of this enzyme leads to the depletion of ergosterol and an accumulation of toxic 14α-methylated sterols, which disrupts the fungal cell membrane, increases its permeability, and ultimately leads to fungal cell death.[2]
The following diagram illustrates the signaling pathway of Clotrimazole's inhibitory action on ergosterol biosynthesis.
Caption: Inhibition of Ergosterol Biosynthesis by Clotrimazole.
Experimental Application: Bioanalytical Method for Clotrimazole Quantification
This compound is an ideal internal standard for the quantification of Clotrimazole in biological matrices such as plasma, serum, or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to Clotrimazole, ensuring similar extraction recovery and chromatographic behavior, while its mass difference allows for distinct detection by the mass spectrometer. This minimizes variability during sample preparation and analysis, leading to higher accuracy and precision.
The following is a detailed experimental protocol adapted from established LC-MS/MS methods for the quantification of Clotrimazole, incorporating the use of this compound as an internal standard.[3][4][5]
Objective
To develop and validate a sensitive and specific LC-MS/MS method for the quantitative determination of Clotrimazole in human plasma using this compound as an internal standard.
Materials and Reagents
-
Clotrimazole (analytical standard)
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher)
-
Methyl tert-butyl ether (MTBE) (optional, for liquid-liquid extraction)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Data acquisition and processing software
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Clotrimazole and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Clotrimazole stock solution in methanol:water (50:50, v/v) to create calibration standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in methanol.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 0.5 - 250 ng/mL) and quality control samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution (this compound).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Transitions (Multiple Reaction Monitoring - MRM):
-
Clotrimazole: m/z 345.1 → 277.1 (quantifier), m/z 345.1 → 165.2 (qualifier)
-
This compound: m/z 355.1 → 287.1 (quantifier)
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument.
Data Analysis
The concentration of Clotrimazole in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the linear regression of the calibration curve.
The following diagram illustrates a typical experimental workflow for the quantification of Clotrimazole in plasma using this compound as an internal standard.
Caption: LC-MS/MS Bioanalytical Workflow.
Conclusion
This compound is a critical tool for researchers and drug development professionals engaged in the bioanalysis of Clotrimazole. Its commercial availability from specialized suppliers, though limited, provides access to this essential internal standard. The primary application of this compound in quantitative LC-MS/MS methods allows for highly accurate and precise measurements of Clotrimazole concentrations in various biological matrices, which is fundamental for pharmacokinetic, toxicokinetic, and drug metabolism studies. The provided experimental protocol and workflow offer a detailed guide for the implementation of such methods in a research setting. For any specific application, it is recommended to obtain the Certificate of Analysis from the supplier to confirm the chemical and isotopic purity of the material.
References
- 1. dollargeneral.com [dollargeneral.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. A sensitive LC-ESI-MS/MS method for the determination of clotrimazole in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Amazon Pharmacy: CLOTRIMAZOLE (OTC) 1 % CREAM [pharmacy.amazon.com]
Navigating the Stability and Storage of Clotrimazole-d10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clotrimazole-d10 is the deuterated analog of Clotrimazole, an imidazole derivative widely recognized for its broad-spectrum antifungal activity. It is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis. Understanding the stability and optimal storage conditions of this compound is paramount to ensure the integrity of experimental results.
Stability of Clotrimazole
The stability of Clotrimazole is influenced by several factors, including temperature, pH, and light.
Temperature and pH Stability
Clotrimazole exhibits good thermal stability at ambient temperatures.[1] However, it is susceptible to degradation under strongly acidic or basic conditions and at elevated temperatures.[2][3]
| Condition | Observation | Reference |
| pH Stability | Stable in the pH range of 1.2–7.5. | [2][3] |
| Degrades in strongly acidic and basic media. | [2][3] | |
| Thermal Stability | Thermally stable up to 340 °C. | [1] |
| In a cream formulation, the greatest decrease in levels occurred at 40±2°C. | [4][5] |
Photostability
Clotrimazole is known to be sensitive to light. Photolytic degradation studies have shown a significant percentage of degradation upon exposure to light, underscoring the need for protection from light during storage and handling.[4]
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended based on the data for Clotrimazole:
| Parameter | Recommended Condition | Reference |
| Temperature | Store at room temperature, between 2°C and 30°C (36°F to 86°F). | [6][7] |
| Keep from freezing. | [8] | |
| Light | Protect from direct light. | [8] |
| Moisture | Store in a dry place, away from moisture. | [6][8] |
| Container | Keep in a tightly closed container. | [8] |
Degradation Pathways
Under unsuitable conditions, Clotrimazole can degrade into specific products. The primary degradation pathway involves the cleavage of the imidazole ring from the main structure.
The main degradation products identified are:
These degradation products can cause skin irritation.[4][5]
Experimental Protocols for Stability-Indicating Analysis
Several analytical methods have been developed to assess the stability of Clotrimazole and quantify it in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the determination of Clotrimazole in bulk drug and pharmaceutical formulations and can separate the active ingredient from its degradation products.[10]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: ODS-3 Inertsil C18 column.[10]
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 6.0) in a ratio of 65:35 (v/v).[10]
-
Flow Rate: 1.5 mL/min.[10]
-
Detection: UV detection at 220 nm.[10]
-
Sample Preparation:
-
Accurately weigh a portion of the sample.
-
Dissolve in a suitable solvent (e.g., mobile phase).
-
Dilute to a known concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm filter before injection.
-
Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For highly sensitive and specific quantification, especially in biological matrices, a UPLC-MS/MS method is employed. This is particularly relevant for pharmacokinetic studies using this compound as an internal standard.
-
Instrumentation: UPLC system coupled with a tandem mass spectrometer.
-
Extraction: Liquid-liquid extraction for plasma samples.[11]
-
Chromatography: A short chromatographic run of about 2 minutes can be achieved.[11]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[11]
-
Detection: Multiple Reaction Monitoring (MRM) mode. For Clotrimazole, a common transition is m/z 277.1 -> 165.2.[11] A corresponding transition for this compound would be monitored.
Conclusion
While specific stability data for this compound is not extensively documented, the information available for Clotrimazole provides a robust framework for its handling and storage. Researchers and drug development professionals should adhere to the recommended conditions of storing the compound at room temperature, protected from light and moisture, and in a tightly sealed container. The use of validated stability-indicating analytical methods, such as HPLC or UPLC-MS/MS, is crucial to ensure the accuracy of experimental results involving this compound. It is strongly recommended that users perform their own stability assessments under their specific experimental conditions.
References
- 1. Development of a Method for the Quantification of Clotrimazole and Itraconazole and Study of Their Stability in a New Microemulsion for the Treatment of Sporotrichosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajptonline.com [ajptonline.com]
- 3. Complying with the Guideline for Quality and Equivalence for Topical Semisolid Products: The Case of Clotrimazole Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hivclinic.ca [hivclinic.ca]
- 7. DailyMed - CLOTRIMAZOLE cream [dailymed.nlm.nih.gov]
- 8. Clotrimazole (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. High performance liquid chromatographic determination of clotrimazole in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monitoring of Clotrimazole Degradation Pathway in Presence of its Co-formulated Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Isotopic Purity of Clotrimazole-d10: A Technical Guide for Bioanalytical Applications
Introduction
Clotrimazole is a widely used imidazole-based antifungal agent that functions by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.[1][2] In the fields of drug metabolism and pharmacokinetics (DMPK), a stable isotope-labeled (SIL) version of this compound, Clotrimazole-d10, serves as an indispensable analytical tool. This compound is a deuterated analogue of clotrimazole in which ten specific hydrogen atoms have been replaced by their heavy isotope, deuterium. This isotopic substitution renders the molecule chemically identical to the parent drug but with a higher molecular weight, making it an ideal internal standard for quantitative bioanalysis using mass spectrometry.[3][][5]
The utility of this compound as an internal standard is fundamentally dependent on its isotopic purity. This guide provides an in-depth examination of the significance of isotopic purity, the methodologies used for its determination, and its practical implications in a research and drug development context.
The Significance of High Isotopic Purity
Isotopic purity, also referred to as isotopic enrichment, quantifies the percentage of a SIL compound that contains the desired number of isotopic labels.[6][7] For this compound, this is the proportion of molecules that are fully deuterated with ten deuterium atoms. The presence of molecules with fewer than ten deuterium atoms (e.g., d9, d8) or even unlabeled (d0) clotrimazole constitutes isotopic impurities.
High isotopic purity is paramount for several reasons:
-
Accuracy in Quantification: The core function of an internal standard is to correct for variability during sample preparation and analysis.[5] If the this compound standard contains a significant amount of unlabeled clotrimazole (d0), the measured concentration of the analyte in a sample will be artificially inflated, leading to inaccurate pharmacokinetic calculations.
-
Minimizing Cross-Talk: In mass spectrometry, the analyte and the internal standard are differentiated by their mass-to-charge ratio (m/z). Isotopic impurities in the standard can contribute to the signal of the analyte, a phenomenon known as cross-signal contribution.[8] High isotopic purity ensures a clean, distinct signal for the internal standard, preventing overlap and ensuring analytical precision.
-
Reliability in ADME Studies: Stable isotopes are crucial for tracing the absorption, distribution, metabolism, and excretion (ADME) of drugs.[9] The use of a high-purity labeled compound ensures that the metabolic fate being tracked is unequivocally that of the administered drug.
Quantitative Data on Isotopic Purity
While the exact isotopic purity of a specific batch of this compound is provided on its Certificate of Analysis, the industry standard for deuterated compounds used in regulated bioanalysis is typically very high. The following table summarizes representative isotopic purity levels for various deuterated compounds as reported in scientific literature, providing a quantitative context for expectations.[6]
| Compound | Number of Deuterium Atoms | Reported Isotopic Purity (%) |
| Benzofuranone derivative | 2 | 94.7% |
| Tamsulosin-d4 | 4 | 99.5% |
| Oxybutynin-d5 | 5 | 98.8% |
| Propafenone-d7 | 7 | 96.5% |
| Eplerenone-d3 | 3 | 99.9% |
| Table 1: Examples of Isotopic Purity for Commercially Available Deuterated Compounds.[6] |
The distribution of isotopic species in a this compound standard can be resolved by high-resolution mass spectrometry. The table below illustrates the theoretical mass differences for these species.
| Isotopic Species | Description | Theoretical Mass Increase (Da) |
| Clotrimazole-d0 | Unlabeled Clotrimazole | 0 |
| ... | ... | ... |
| Clotrimazole-d8 | Contains 8 Deuterium atoms (Impurity) | ~8.05 |
| Clotrimazole-d9 | Contains 9 Deuterium atoms (Impurity) | ~9.06 |
| This compound | Desired Fully Labeled Compound | ~10.06 |
| Table 2: Theoretical Mass Differences of Clotrimazole Isotopologues. |
Experimental Protocol for Isotopic Purity Determination
The definitive method for determining the isotopic purity of this compound is Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).[6][7][10] Time-of-Flight (TOF) mass analyzers are particularly well-suited for this task due to their ability to resolve closely related isotopic peaks.[11][12]
Methodology
-
Sample Preparation:
-
A stock solution of the this compound standard is prepared by dissolving it in a suitable organic solvent (e.g., methanol, acetonitrile) to a known concentration.
-
-
Chromatographic Separation:
-
The sample is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A reversed-phase C18 column is typically used to achieve chromatographic separation of the this compound from any potential chemical (non-isotopic) impurities.
-
The mobile phase often consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Analysis:
-
The eluent from the LC system is directed into the electrospray ionization (ESI) source of a high-resolution mass spectrometer.
-
The mass spectrometer is operated in full-scan mode to acquire data across a mass range that includes all potential isotopologues of clotrimazole (e.g., m/z 345 to 360 for the [M+H]⁺ ion).
-
-
Data Processing and Purity Calculation:
-
A background spectrum is subtracted from the acquired spectrum to reduce noise.[11]
-
An Extracted Ion Chromatogram (EIC) is generated for each individual isotopologue (d0 through d10).[11]
-
The peak area for each EIC is integrated.[11]
-
The raw peak areas are corrected to account for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C, ³⁷Cl).[13]
-
The isotopic purity is calculated as the percentage of the corrected peak area of the desired isotopologue (d10) relative to the sum of the corrected peak areas of all detected isotopologues.
-
The following diagram illustrates the workflow for this experimental protocol.
References
- 1. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. almacgroup.com [almacgroup.com]
- 12. almacgroup.com [almacgroup.com]
- 13. researchgate.net [researchgate.net]
Navigating the Regulatory Landscape for Clotrimazole-d10 in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the regulatory guidelines, experimental considerations, and key data points relevant to the use of Clotrimazole-d10 in research and drug development. As a deuterated analog of the widely used antifungal agent Clotrimazole, this compound offers potential advantages in pharmacokinetic and metabolic studies. This document outlines the current regulatory thinking, presents relevant data in a structured format, and provides detailed experimental methodologies and visual workflows to support the design and execution of studies involving this stable isotope-labeled compound.
Regulatory Framework for Deuterated Compounds
While specific regulatory guidelines for this compound are not publicly available, the general principles established by major regulatory bodies for deuterated and isotopically labeled compounds provide a clear framework. In the United States, the Food and Drug Administration (FDA) often treats a deuterated version of an existing drug as a New Chemical Entity (NCE). This is because the substitution of hydrogen with deuterium can significantly alter the drug's pharmacokinetic properties.
Deuterated drugs may be eligible for an expedited regulatory pathway, such as the 505(b)(2) application in the US. This pathway allows a sponsor to rely, in part, on the FDA's findings of safety and effectiveness for a previously approved drug, which in this case would be the non-deuterated Clotrimazole. However, the sponsor must provide sufficient data to bridge the deuterated drug to the approved product, including studies that characterize any differences in metabolism and pharmacokinetics.
For non-clinical studies, the principles outlined in the ICH M3(R2) guidance on non-clinical safety studies for the conduct of human clinical trials and marketing authorization for pharmaceuticals are applicable. These guidelines emphasize the importance of understanding the pharmacodynamic and pharmacokinetic profiles of a new chemical entity.
Physicochemical and Isotopic Purity Data
The quality and purity of this compound are critical for its use in regulated studies. The following table summarizes key data for this compound, including information from a representative Certificate of Analysis.[1]
| Parameter | Specification | Source |
| Chemical Name | 1-[(2-Chlorophenyl)di(phenyl-d5)methyl]-1H-imidazole | Supplier Data |
| Molecular Formula | C₂₂H₇D₁₀ClN₂ | [1] |
| Molecular Weight | 354.90 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Isotopic Purity (LCMS) | 97.51% | [1] |
| Chemical Purity (LCMS) | >97% | [1] |
Metabolism of Clotrimazole and the Rationale for Deuteration
Clotrimazole is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor. The primary metabolic pathway involves the oxidative N-dealkylation of the imidazole ring, leading to the formation of 2-chlorophenyl-diphenylmethanol, which is pharmacologically inactive. Other minor metabolites may also be formed.
The strategic placement of ten deuterium atoms in this compound, typically on the phenyl rings, is intended to slow down the rate of metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can reduce the rate of CYP-mediated metabolism. This can result in a longer half-life, increased exposure (AUC), and potentially a more favorable pharmacokinetic profile compared to the non-deuterated parent drug.
Metabolic Pathway of Clotrimazole
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established methods for Clotrimazole and can be adapted for the deuterated analog.
Quantitative Analysis of this compound in Human Plasma by LC-MS/MS
This method is for the quantitative determination of this compound in human plasma, using a non-deuterated Clotrimazole as the internal standard (or vice-versa).
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., Clotrimazole at a known concentration).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 20% B0.5-2.0 min: 20-95% B2.0-3.0 min: 95% B3.1-5.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | API 4000 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be determined empiricallyClotrimazole (IS): m/z 345.1 -> 277.1 |
| Collision Energy | To be optimized |
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay is used to determine the intrinsic clearance of this compound.
Protocol:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH (1 mM), and phosphate buffer (100 mM, pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of this compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow for a Pharmacokinetic Study
Logical Relationship for Regulatory Submission
Conclusion
The use of this compound in research and drug development presents a valuable tool for investigating the pharmacokinetics and metabolism of Clotrimazole. While specific regulatory guidance for this deuterated compound is not available, the established framework for isotopically labeled and new chemical entities provides a clear path forward. Adherence to rigorous experimental protocols, thorough characterization of the test article, and a well-defined clinical development plan are essential for the successful application of this compound in regulated studies. This guide provides the foundational information and methodologies to support these efforts.
References
Methodological & Application
Application Note: Quantitative Analysis of Clotrimazole in Human Plasma using Clotrimazole-d10 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Clotrimazole in human plasma using a stable isotope-labeled internal standard, Clotrimazole-d10, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
Clotrimazole is a broad-spectrum antifungal agent belonging to the imidazole class, widely used in the treatment of fungal infections. Accurate and reliable quantification of Clotrimazole in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to improved accuracy and precision of the analytical method.
This application note details a sensitive and specific LC-MS/MS method for the determination of Clotrimazole in human plasma. The method utilizes a simple liquid-liquid extraction procedure for sample preparation and offers a rapid chromatographic run time.
Experimental
Materials and Reagents
-
Clotrimazole (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human Plasma (Drug-free, with anticoagulant)
-
Methyl tert-butyl ether (MTBE)
-
Dichloromethane
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, is required.
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the analysis of Clotrimazole.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 2.5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1.5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 10 °C |
Mass Spectrometric Conditions
The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM). The proposed MRM transitions and optimized parameters are listed below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Clotrimazole | 277.1 | 165.2 | 100 | 27 |
| This compound (IS) | 287.1 (proposed) | 165.2 (proposed) | 100 | 27 (to be optimized) |
Note: The MRM transition for this compound is proposed based on the fragmentation pattern of Clotrimazole. The precursor ion is shifted by +10 Da due to the ten deuterium atoms. The product ion is expected to be the same as the unlabeled compound, assuming the deuterium labels are on the phenyl rings that are lost. Optimization of the collision energy for this compound is recommended.
Protocols
Preparation of Stock and Working Solutions
-
Clotrimazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of Clotrimazole reference standard and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Clotrimazole Working Solutions: Prepare a series of working solutions by serially diluting the Clotrimazole stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Preparation of Calibration Standards and Quality Control Samples
-
Spike 95 µL of drug-free human plasma with 5 µL of the appropriate Clotrimazole working solution to prepare calibration standards at concentrations ranging from 0.5 to 500 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL) in the same manner.
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of methyl tert-butyl ether and dichloromethane 4:1, v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Data and Results
The following tables summarize the expected performance characteristics of the method.
Table 1: Method Validation Parameters
| Parameter | Expected Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% ( < 20% at LLOQ) |
| Inter-day Precision (%CV) | < 15% ( < 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | > 70% |
| Matrix Effect | Minimal and compensated by the internal standard |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of Clotrimazole.
Logical Relationship of Method Components
Caption: Interrelationship of the analytical method components.
Bioequivalence Study Protocol for Clotrimazole Utilizing Clotrimazole-d10 as an Internal Standard
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clotrimazole is a broad-spectrum synthetic antifungal agent commonly used in the treatment of dermal and mucosal fungal infections. Establishing the bioequivalence of generic formulations of clotrimazole to a reference product is a critical step in the drug approval process, ensuring comparable safety and efficacy. This document outlines a comprehensive protocol for a bioequivalence study of an oral clotrimazole formulation, employing a robust analytical methodology based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Clotrimazole-d10 as the internal standard.
A bioequivalence study aims to demonstrate that two pharmaceutical products, a test and a reference, are absorbed at the same rate and to the same extent. This is typically assessed by measuring the concentration of the active pharmaceutical ingredient (API) in a biological matrix, such as plasma, over time. The pharmacokinetic parameters derived from these concentration-time profiles, namely the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), are then statistically compared.
The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification of clotrimazole in biological matrices. The internal standard compensates for variations in sample preparation and instrument response, thereby improving the reliability of the analytical data.
Experimental Design and Protocols
Study Design
A randomized, single-dose, two-period, two-sequence, crossover study design is recommended. Healthy, non-smoking male and female volunteers aged 18-55 years are suitable subjects. Following an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference clotrimazole formulation. A standardized meal is provided at a specified time post-dose. Blood samples are collected at predetermined time points before and after drug administration. A washout period of at least 7-10 half-lives of clotrimazole should be observed between the two study periods.
Analytical Methodology: LC-MS/MS Quantification of Clotrimazole in Human Plasma
1. Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized).
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The gradient program should be optimized to ensure adequate separation of clotrimazole from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source Temperature: Optimized for the specific instrument.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. Based on published data, a common transition for clotrimazole is m/z 345.1 → 277.1.[1] For this compound, where 10 hydrogen atoms are replaced by deuterium, the precursor ion will have a mass-to-charge ratio of m/z 355.1. The fragmentation pattern is expected to be similar to the unlabeled compound, with the deuterated fragment retaining the deuterium atoms. Therefore, a suitable MRM transition for this compound would be m/z 355.1 → 287.1.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Clotrimazole | 345.1 | 277.1 | To be optimized |
| This compound (IS) | 355.1 | 287.1 | To be optimized |
Data Presentation
Pharmacokinetic Parameters
The following pharmacokinetic parameters should be calculated for both the test and reference formulations from the plasma concentration-time data for each subject.
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last quantifiable concentration |
| AUC(0-∞) | Area under the plasma concentration-time curve from time zero extrapolated to infinity |
| t1/2 | Elimination half-life |
Example Pharmacokinetic Data (for a Topical Clotrimazole Formulation)
The following table presents example pharmacokinetic data from a bioequivalence study of two topical clotrimazole formulations.[2] It is important to note that these values are for a topical application and will differ for an oral formulation. This table serves as a template for presenting the results of the proposed oral bioequivalence study.
| Formulation | Cmax (µg/mL) (Mean ± SD) | Tmax (h) (Mean ± SD) | AUC(0-t) (hµg/mL) (Mean ± SD) | AUC(0-∞) (hµg/mL) (Mean ± SD) |
| Test (A) | 20.11 ± 2.40 | 1.48 ± 0.26 | 85.00 ± 10.46 | 150.76 ± 22.86 |
| Reference (B) | 26.31 ± 2.22 | 1.48 ± 0.26 | 87.58 ± 11.15 | 141.21 ± 21.55 |
Visualization of Experimental Workflow and Logical Relationships
Bioequivalence Study Workflow
Caption: Workflow of a typical two-period crossover bioequivalence study.
LC-MS/MS Analytical Workflow
Caption: Detailed workflow for the LC-MS/MS analysis of clotrimazole in plasma.
Conclusion
This application note provides a detailed protocol for conducting a bioequivalence study of clotrimazole using this compound as an internal standard. The described LC-MS/MS method offers the necessary sensitivity, selectivity, and accuracy for the quantification of clotrimazole in human plasma. Adherence to this protocol, in conjunction with regulatory guidelines, will enable a robust assessment of the bioequivalence of generic clotrimazole formulations.
References
Application Note: Therapeutic Drug Monitoring of Clotrimazole Using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Clotrimazole is a broad-spectrum imidazole antifungal agent widely used for the treatment of various fungal infections, including those caused by Candida species and dermatophytes.[1][2][3] It functions by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2][4][5] Disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to fungal cell death.[2][5] Although primarily administered topically, systemic absorption can occur, particularly with oral or intravaginal formulations.[5] Therapeutic drug monitoring (TDM) of clotrimazole is crucial in specific clinical scenarios to ensure optimal therapeutic outcomes and minimize potential toxicity.
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of clotrimazole in human plasma. The use of a stable isotope-labeled deuterated internal standard (Clotrimazole-d5) ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[6]
Materials and Methods
Materials
-
Clotrimazole and Clotrimazole-d5 (Internal Standard, IS) reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate
-
Human plasma (drug-free)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
A C18 reversed-phase analytical column.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (Clotrimazole-d5).
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method
A previously published UPLC-MS/MS method was adapted for this protocol.[7]
-
Column: C18 reversed-phase column
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 0.2% ammonium acetate
-
B: Methanol
-
-
Gradient: Isocratic elution with 82% B[7]
-
Flow Rate: 0.1 mL/min[7]
-
Injection Volume: 5 µL[7]
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
Results
The developed LC-MS/MS method demonstrates excellent performance for the quantification of clotrimazole in human plasma. The method was validated for linearity, precision, accuracy, and recovery based on data adapted from published studies.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| Analyte | Clotrimazole |
| Precursor Ion (m/z) | 277.1 |
| Product Ion (m/z) | 165.2 (quantitative), 242.2 (qualitative) |
| Collision Energy (V) | 27 (for 165.2), 28 (for 242.2) |
| Internal Standard | Clotrimazole-d5 |
| Precursor Ion (m/z) | 282.1 (projected) |
| Product Ion (m/z) | 165.2 (projected) |
| Collision Energy (V) | 27 (projected) |
Note: Parameters for Clotrimazole are adapted from a published method[7]. Parameters for Clotrimazole-d5 are projected based on the structure of the parent compound.
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.488 - 250 ng/mL | [7] |
| Correlation Coefficient (r²) | > 0.99 | [7] |
| Lower Limit of Quantification (LLOQ) | 0.488 ng/mL | [7] |
| Inter-day Precision (%CV) | < 10% | [8] |
| Intra-day Precision (%CV) | < 10% | [8] |
| Accuracy (% Bias) | Within ±15% for QC samples | [7][9] |
| Recovery | > 68.4% | [8] |
Diagrams
Caption: Experimental workflow for clotrimazole quantification.
Caption: Mechanism of action of Clotrimazole.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the therapeutic drug monitoring of clotrimazole in human plasma. The use of a deuterated internal standard ensures the accuracy and precision required for clinical research applications. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Clotrimazole? [synapse.patsnap.com]
- 3. Clotrimazole - Wikipedia [en.wikipedia.org]
- 4. What is Clotrimazole used for? [synapse.patsnap.com]
- 5. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Therapeutic drug monitoring and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Clotrimazole in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antifungal drug Clotrimazole in human plasma. The use of a stable isotope-labeled internal standard, Clotrimazole-d10, ensures high accuracy and precision, correcting for matrix effects and variability in sample processing. The straightforward liquid-liquid extraction protocol and rapid chromatographic analysis make this method suitable for high-throughput bioanalytical laboratories supporting pharmacokinetic and clinical studies. The method was validated for linearity, precision, accuracy, and recovery, demonstrating excellent performance within the concentration range of 0.5 to 250 ng/mL.
Introduction
Clotrimazole is a widely used imidazole derivative for the topical treatment of fungal infections.[1] While systemic absorption is generally low, accurate quantification in plasma is crucial for pharmacokinetic studies, especially in the development of new formulations or for monitoring potential systemic exposure.[1] LC-MS/MS offers the high sensitivity and selectivity required for detecting the low concentrations of Clotrimazole typically found in plasma.[1][2] The incorporation of a deuterated internal standard, such as this compound, is the gold standard for bioanalytical assays, as it mimics the analyte's behavior during extraction and ionization, providing the most reliable quantification.[3] This note presents a fully validated method for the determination of Clotrimazole in human plasma.
Experimental Protocols
-
Clotrimazole reference standard (Sigma-Aldrich)[4]
-
This compound internal standard (ISTD)
-
HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Deionized water
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UPLC/HPLC system
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1]
-
Stock Solutions (1 mg/mL):
-
Working Standard Solutions:
-
Prepare working solutions of Clotrimazole by serial dilution of the stock solution with 50:50 methanol/water to create calibration standards.
-
-
Internal Standard Working Solution (10 ng/mL):
-
Dilute the this compound stock solution with 50:50 methanol/water to a final concentration of 10 ng/mL.
-
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 10 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (85:15 methanol/0.1% formic acid in water).[2]
-
Vortex, and transfer to an autosampler vial for injection.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0.0 - 0.5 min: 85% B
-
0.5 - 1.5 min: 85% B
-
1.6 - 2.0 min: 85% B (column wash and re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C[1]
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive[2]
-
MRM Transitions:
-
Clotrimazole: 277.1 -> 165.2 m/z[1]
-
This compound: 287.1 -> 175.2 m/z (Predicted)
-
Results and Discussion
The developed method demonstrates high sensitivity and specificity for the quantification of Clotrimazole in human plasma. The use of this compound as an internal standard effectively compensates for any variability during the sample preparation and ionization processes.
The method was validated according to standard bioanalytical guidelines, assessing linearity, precision, accuracy, and recovery.
-
Linearity: The calibration curve was linear over the concentration range of 0.5 - 250 ng/mL, with a correlation coefficient (r²) consistently greater than 0.995.
-
Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated at three QC levels (Low, Medium, and High). The results, summarized in Table 2, show precision (%CV) values below 10% and accuracy (%Bias) within ±12%, which is well within the acceptable limits for bioanalytical methods.[2]
-
Recovery: The extraction recovery of Clotrimazole was determined by comparing the analyte response in pre-spiked extracted samples to post-spiked extracted samples. The recovery was consistent across the QC levels, as shown in Table 3.
Data Presentation
Table 1: LC-MS/MS Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Clotrimazole Q1/Q3 | 277.1 / 165.2 m/z |
| This compound Q1/Q3 | 287.1 / 175.2 m/z |
| Collision Energy (CE) | 27 V |
| Declustering Potential (DP) | 80 V |
| Source Temperature | 550°C |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
|---|---|---|---|---|---|
| LLOQ | 0.5 | 8.5 | -5.2 | 9.8 | -4.6 |
| Low | 1.5 | 6.2 | 3.5 | 7.5 | 4.1 |
| Medium | 75 | 4.1 | -2.1 | 5.3 | -1.7 |
| High | 200 | 3.5 | 1.8 | 4.8 | 2.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low | 1.5 | 88.5 | 95.2 |
| Medium | 75 | 91.2 | 98.1 |
| High | 200 | 90.4 | 96.8 |
Visualization of Experimental Workflow
Caption: Workflow for Clotrimazole quantification in plasma.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of Clotrimazole in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and robustness of the results. This method is well-suited for regulated bioanalysis in support of clinical and pharmacokinetic studies.
References
- 1. mdpi.com [mdpi.com]
- 2. A sensitive LC-ESI-MS/MS method for the determination of clotrimazole in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. 克霉唑 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.cn]
- 5. rjptonline.org [rjptonline.org]
Application Notes and Protocols for the Bioanalysis of Clotrimazole Using Clotrimazole-d10
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the sample preparation and analysis of Clotrimazole in biological matrices, utilizing Clotrimazole-d10 as an internal standard (IS). The inclusion of a deuterated internal standard is a critical component of robust bioanalytical method development, ensuring high accuracy and precision by compensating for variability in sample extraction and matrix effects.
The following sections detail three common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE), Protein Precipitation (PP), and Solid-Phase Extraction (SPE). Each protocol is presented with step-by-step instructions, followed by a summary of expected quantitative performance and a visual workflow diagram.
Liquid-Liquid Extraction (LLE) for Clotrimazole in Human Plasma
Liquid-liquid extraction is a widely used technique for the purification and concentration of analytes from complex biological matrices like plasma.[1][2] This method offers a good balance between recovery and sample cleanliness.
Experimental Protocol
-
Sample Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of human plasma.
-
Internal Standard Spiking: Add an appropriate volume of this compound working solution to each plasma sample to achieve a final concentration within the linear range of the assay.
-
Reagent Addition: Add 50 µL of a 50:50 (v/v) water/acetonitrile solution, followed by 200 µL of acetonitrile.[1]
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.[1]
-
Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes at room temperature to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 250 µL) to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. This step typically takes around 80 minutes.[1]
-
Reconstitution: Reconstitute the dried residue in 70 µL of methanol or a suitable mobile phase.[1]
-
Injection: Inject a 5 µL aliquot of the reconstituted sample into the LC-MS/MS system for analysis.[1]
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity Range | 0.488–250 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.99[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.488 ng/mL[1][2] |
| Mean Extraction Recovery | > 68%[3][4] |
| Precision (RSD%) | < 15%[1][2] |
Workflow Diagram
References
Application Notes and Protocols for In Vitro Metabolism Studies of Clotrimazole-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clotrimazole is a broad-spectrum antifungal agent widely used in the treatment of various fungal infections.[1][2] Its deuterated analog, Clotrimazole-d10, is often used as an internal standard in analytical studies. Understanding the in vitro metabolic profile of this compound is crucial for interpreting pharmacokinetic data and for drug development professionals. This document provides detailed application notes and protocols for conducting in vitro metabolism studies of this compound.
The protocols and data presented herein are based on studies of Clotrimazole, with theoretical considerations for the impact of deuteration on this compound.
Metabolic Pathways of Clotrimazole
The primary route of Clotrimazole metabolism in vivo and in vitro is through a deamination reaction, catalyzed mainly by the cytochrome P450 isoform CYP3A4.[3] This process leads to the formation of the main metabolite, 2-chlorophenyl-diphenylmethanol.[3]
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", penwidth=1.5];
Clotrimazole_d10 [label="this compound"]; Metabolite [label="2-chlorophenyl-diphenylmethanol-d10\n(Predicted Major Metabolite)"]; CYP3A4 [label="CYP3A4", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Clotrimazole_d10 -> Metabolite [label=" Deamination"]; CYP3A4 -> Clotrimazole_d10 [arrowhead=none, style=dashed, label=" Catalysis"]; } } Caption: Predicted metabolic pathway of this compound.
Quantitative Data Summary
The following tables summarize quantitative data for non-deuterated Clotrimazole. Due to the kinetic isotope effect, it is anticipated that the metabolic rates for this compound will be lower, and consequently, the half-life will be longer. The IC50 values for enzyme inhibition may also be altered.
Table 1: In Vitro Inhibition of Human CYP450 Isoforms by Clotrimazole
| CYP Isoform | IC50 (nM) | Reference |
| CYP3A4 | 180 | [4] |
| CYP3A4 | 11-35 | [5] |
| CYP2C9 | >10,000 | [6] |
| CYP2C19 | >10,000 | [6] |
Note: IC50 values can vary depending on the experimental conditions, including the specific substrate and incubation system used.
Table 2: Hypothetical Comparison of Metabolic Stability between Clotrimazole and this compound in Human Liver Microsomes
| Compound | Half-life (t½, min) (Predicted) | Intrinsic Clearance (CLint, µL/min/mg protein) (Predicted) |
| Clotrimazole | ~30 | High |
| This compound | >30 | Moderate to Low |
This table is illustrative and based on the theoretical impact of deuteration. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes
This protocol is designed to determine the rate of disappearance of this compound when incubated with human liver microsomes, providing an estimate of its intrinsic clearance.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture by adding this compound (final concentration, e.g., 1 µM), HLMs (final concentration, e.g., 0.5 mg/mL), and phosphate buffer to a 96-well plate or microcentrifuge tubes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard to each aliquot.
-
Centrifuge the samples to precipitate the microsomal proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining concentration of this compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
Protocol 2: Metabolite Identification of this compound
This protocol aims to identify the metabolites of this compound formed during incubation with human liver microsomes.
Materials:
-
Same as Protocol 1, but with a higher concentration of this compound (e.g., 10 µM) to facilitate metabolite detection.
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).
Procedure:
-
Incubation:
-
Perform a larger scale incubation of this compound with HLMs and the NADPH regenerating system for a fixed time (e.g., 60 minutes). Include a control incubation without the NADPH regenerating system.
-
-
Sample Preparation:
-
Terminate the reaction with ice-cold acetonitrile.
-
Centrifuge to remove proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution LC-MS/MS instrument.
-
Compare the chromatograms of the samples with and without the NADPH regenerating system to identify peaks corresponding to metabolites.
-
Acquire full scan and product ion scan data for the parent compound and potential metabolites.
-
Data Analysis:
-
Identify potential metabolites by looking for mass shifts corresponding to common metabolic reactions (e.g., deamination, hydroxylation). For this compound, the primary metabolite is expected to be 2-chlorophenyl-diphenylmethanol-d10.
-
Confirm the identity of metabolites by analyzing their fragmentation patterns and comparing them to the parent compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the in vitro metabolism of this compound. While direct experimental data for the deuterated compound is limited, the established metabolic pathways of Clotrimazole, coupled with an understanding of the kinetic isotope effect, provide a strong basis for these studies. Researchers are encouraged to use these protocols as a starting point and optimize them for their specific experimental needs. The resulting data will be invaluable for the accurate interpretation of studies utilizing this compound and for advancing our understanding of its pharmacokinetic properties.
References
- 1. Clotrimazole: a review of its antifungal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Clotrimazole-d10 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-drug interactions (DDIs) represent a significant concern in clinical practice and are a critical aspect of drug development. A major mechanism underlying many DDIs is the inhibition of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast array of xenobiotics, including therapeutic drugs. The azole antifungal agent, clotrimazole, is a well-established and potent inhibitor of several key human CYP isoforms.[1] Consequently, it serves as a valuable tool in in vitro DDI studies to characterize the inhibitory potential of new chemical entities.
The accuracy and reliability of data from such studies are paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis.[2][3] A SIL-IS, such as Clotrimazole-d10, co-elutes with the analyte and is subject to the same matrix effects and ionization suppression or enhancement, thereby providing a more accurate and precise quantification of the analyte of interest.[2]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vitro DDI studies, specifically focusing on its application as an internal standard for the quantification of clotrimazole in CYP inhibition assays.
Data Presentation: Clotrimazole Inhibition of Human Cytochrome P450 Isoforms
The inhibitory potential of clotrimazole against major human CYP isoforms is summarized in the table below. These IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) are essential for designing in vitro studies and for interpreting the potential for clinical DDIs.
| Cytochrome P450 Isoform | IC50 (µM) | Comments |
| CYP1A2 | >40 | Minimal inhibitory effect.[4] |
| CYP2B6 | <1 | Potent inhibitor.[5] |
| CYP2C9 | Strong Inhibition | Specific IC50 value not consistently reported, but known to be a strong inhibitor.[1] |
| CYP2C19 | Strong Inhibition | Specific IC50 value not consistently reported, but known to be a strong inhibitor.[1] |
| CYP2D6 | >40 | Minimal inhibitory effect.[4] |
| CYP2E1 | >40 | Minimal inhibitory effect.[4] |
| CYP3A4 | 0.18 | Potent inhibitor.[6] |
Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay Using Human Liver Microsomes
This protocol describes a method to determine the IC50 of a test compound (in this context, clotrimazole or a new chemical entity) against major human CYP isoforms using a cocktail of probe substrates and human liver microsomes.
Materials and Reagents:
-
Human Liver Microsomes (pooled, mixed gender)
-
Clotrimazole and this compound
-
CYP Probe Substrate Cocktail (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid (FA)
-
96-well incubation plates
-
96-well collection plates
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of clotrimazole and the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of this compound in methanol to be used as the internal standard for the quantification of clotrimazole.
-
Prepare a working solution of the CYP probe substrate cocktail in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well incubation plate, add the appropriate volume of human liver microsomes, potassium phosphate buffer, and the CYP probe substrate cocktail.
-
Add serial dilutions of clotrimazole or the test compound to the wells. Include a vehicle control (no inhibitor).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standards for the respective CYP probe substrate metabolites.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new 96-well collection plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the formation of the specific metabolite for each CYP isoform using a validated LC-MS/MS method.
-
Calculate the percent inhibition of metabolite formation at each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
-
LC-MS/MS Method for the Quantification of Clotrimazole using this compound as an Internal Standard
This protocol outlines a general LC-MS/MS method for the quantification of clotrimazole in the in vitro incubation matrix, which can be used to confirm the nominal concentrations of the inhibitor.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to achieve separation of clotrimazole from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clotrimazole: m/z 345.1 → 277.1 (Quantifier), m/z 345.1 → 165.1 (Qualifier)
-
This compound: m/z 355.2 → 287.1 (Quantifier)
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
Procedure:
-
Sample Preparation:
-
To an aliquot of the incubation supernatant, add a known concentration of this compound internal standard solution.
-
Vortex and inject into the LC-MS/MS system.
-
-
Calibration Curve:
-
Prepare a series of calibration standards of clotrimazole in the same matrix as the samples (e.g., quenched incubation buffer).
-
Spike each calibration standard with the same concentration of this compound internal standard.
-
Analyze the calibration standards and construct a calibration curve by plotting the peak area ratio of clotrimazole to this compound against the nominal concentration of clotrimazole.
-
-
Quantification:
-
Determine the concentration of clotrimazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Mechanism of CYP450 inhibition by clotrimazole.
Caption: Experimental workflow for an in vitro CYP inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. texilajournal.com [texilajournal.com]
- 3. youtube.com [youtube.com]
- 4. Clotrimazole is a selective and potent inhibitor of rat cytochrome P450 3A subfamily-related testosterone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 227 drugs for in vitro inhibition of cytochrome P450 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Validation of a Bioanalytical Method for Clotrimazole in Human Plasma Using Clotrimazole-d10 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the validation of a sensitive and robust bioanalytical method for the quantification of Clotrimazole in human plasma. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Clotrimazole-d10, is employed. The validation parameters, including linearity, accuracy, precision, and specificity, are assessed according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[1][2] All quantitative results are presented in tabular format, and the experimental workflow is visualized using diagrams.
Principle and Significance
The accurate measurement of drug concentrations in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies.[1] Clotrimazole is a widely used broad-spectrum antifungal agent.[3][4] Validated analytical methods are crucial for determining its concentration in plasma to support clinical and nonclinical studies.[5][6]
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative mass spectrometry.[7] this compound is chemically identical to the analyte but has a different mass. It co-elutes with Clotrimazole and experiences similar extraction recovery and matrix effects, thereby correcting for variations during sample preparation and analysis. This ensures high accuracy and precision in the final concentration measurement.[7]
Rationale for Internal Standard Use
The diagram below illustrates the principle of using an internal standard for quantitative analysis. By maintaining a constant concentration of the internal standard (IS) across all samples (calibrators, QCs, and unknowns), the ratio of the analyte peak area to the IS peak area is used for quantification. This ratio corrects for potential variability during the analytical process.
Caption: Principle of internal standard quantification.
Materials and Reagents
-
Analytes: Clotrimazole (Reference Standard), this compound (Internal Standard)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Water (Ultrapure, 18.2 MΩ·cm)
-
Reagents: Ammonium Acetate (LC-MS Grade)
-
Biological Matrix: Drug-free human plasma (K2-EDTA anticoagulant)
-
Equipment: UPLC system, Triple Quadrupole Tandem Mass Spectrometer, Analytical Balance, Centrifuge, Pipettes, Volumetric flasks.
Experimental Protocols
The following protocols are based on established, sensitive UPLC-MS/MS methodologies for Clotrimazole analysis, adapted for the use of this compound.[8]
Preparation of Stock and Working Solutions
-
Clotrimazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of Clotrimazole reference standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Clotrimazole Working Solutions: Prepare serial dilutions of the Clotrimazole stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 50 ng/mL.
Preparation of Calibration Standards and Quality Controls (QCs)
-
Calibration Standards: Spike appropriate amounts of the Clotrimazole working solutions into blank human plasma to achieve final concentrations ranging from 0.5 ng/mL to 250 ng/mL (e.g., 0.5, 1, 5, 10, 50, 100, 200, 250 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.5 ng/mL
-
Low QC (LQC): 1.5 ng/mL
-
Medium QC (MQC): 75 ng/mL
-
High QC (HQC): 200 ng/mL
-
Sample Preparation (Protein Precipitation)
The following workflow diagram outlines the sample preparation procedure.
Caption: Workflow for sample preparation via protein precipitation.
UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temp. | 40°C |
| Mobile Phase A | Water with 0.2% Ammonium Acetate and 0.1% Formic Acid |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 80% A (0-0.5 min), linear ramp to 10% A (0.5-1.5 min), hold at 10% A (1.5-2.0 min), return to 80% A (2.1 min), equilibrate (2.1-3.0 min) |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole with Electrospray Ionization (ESI) |
| Ionization Mode | Positive (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The MRM transitions for the analyte and internal standard are critical for selective quantification. The precursor ion for Clotrimazole (m/z 277.1) corresponds to the stable trityl cation formed by the in-source loss of the imidazole group.[8] A corresponding precursor ion is proposed for this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Clotrimazole | 277.1 | 165.2 | 100 | 27 |
| This compound (IS) | 287.2 (proposed) | 165.2 (proposed) | 100 | 29 (representative) |
Method Validation and Representative Data
The method was validated for linearity, accuracy, precision, and specificity based on international guidelines.[6] The data presented below is representative of the performance expected from this method.
Linearity
The calibration curve was constructed by plotting the peak area ratio (Clotrimazole / this compound) against the nominal concentration. The curve was fitted using a weighted (1/x²) linear regression.
| Parameter | Representative Result | Acceptance Criteria |
| Calibration Range | 0.5 - 250 ng/mL | - |
| Regression Model | Weighted (1/x²) Linear | - |
| Correlation (r²) | > 0.995 | ≥ 0.99 |
Accuracy and Precision
Intra-day (n=6) and inter-day (n=6, across 3 days) accuracy and precision were evaluated using QC samples. Accuracy is expressed as the percent bias (% Bias), and precision is expressed as the coefficient of variation (% CV).
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (% Bias) | Intra-Day Precision (% CV) | Inter-Day Accuracy (% Bias) | Inter-Day Precision (% CV) |
| LLOQ | 0.5 | -4.2 | 8.5 | -5.8 | 9.7 |
| LQC | 1.5 | 2.5 | 6.1 | 3.1 | 7.3 |
| MQC | 75 | 1.8 | 4.5 | 2.4 | 5.2 |
| HQC | 200 | -1.1 | 3.9 | -0.7 | 4.8 |
| Acceptance Criteria | ±20% (LLOQ) ±15% (Other QCs) | ≤20% (LLOQ) ≤15% (Other QCs) | ±20% (LLOQ) ±15% (Other QCs) | ≤20% (LLOQ) ≤15% (Other QCs) |
Specificity and Matrix Effect
-
Specificity: Analysis of six different blank plasma lots showed no significant interfering peaks at the retention times of Clotrimazole and this compound.
-
Matrix Effect: The matrix effect was evaluated and found to be minimal and consistent across different plasma lots, with the internal standard effectively compensating for any observed ion suppression or enhancement.
Conclusion
The UPLC-MS/MS method described herein is a rapid, sensitive, and specific approach for the quantification of Clotrimazole in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making the method suitable for regulated bioanalysis in support of drug development programs. The validation results demonstrate that the method meets the acceptance criteria outlined in the ICH M10 guideline.[1]
References
- 1. The use of a triple quadrupole linear ion trap mass spectrometer with electrospray ionisation for fragmentation studies of selected antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clotrimazole | C22H17ClN2 | CID 2812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clotrimazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A sensitive LC-ESI-MS/MS method for the determination of clotrimazole in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Matrix effects in Clotrimazole analysis using Clotrimazole-d10
Welcome to the technical support center for the analysis of Clotrimazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a specific focus on mitigating matrix effects using Clotrimazole-d10 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Clotrimazole analysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of Clotrimazole.[1][3] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[3]
Q2: How does using this compound help in my analysis?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally and chemically almost identical to Clotrimazole, it co-elutes and experiences the same matrix effects.[4] By comparing the signal of the analyte to the known concentration of the internal standard, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and reliable quantification.[4][5]
Q3: What are the common sources of matrix effects in bioanalytical samples?
A3: Common sources of matrix effects include endogenous components of the biological sample such as phospholipids, salts, and proteins.[1] Exogenous sources can include anticoagulants, dosing vehicles, and co-administered medications.[1] Inadequate sample preparation is a primary reason for the presence of these interfering compounds.
Q4: How can I assess the extent of matrix effects in my samples?
A4: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of Clotrimazole spiked into an extracted blank matrix sample with the peak area of Clotrimazole in a neat solution (e.g., mobile phase) at the same concentration. The ratio of these two responses, known as the matrix factor (MF), indicates the degree of ion suppression or enhancement.[2]
Troubleshooting Guides
Problem: Poor reproducibility and accuracy in Clotrimazole quantification.
This issue often points towards uncompensated matrix effects. The following steps will guide you through diagnosing and resolving this problem.
Step 1: Quantitative Assessment of Matrix Effect
To confirm the presence of matrix effects, perform a quantitative assessment. The following table illustrates the potential impact of matrix effects and the effectiveness of this compound for correction.
| Sample Type | Clotrimazole Peak Area (Analyte) | This compound Peak Area (IS) | Analyte/IS Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| Neat Solution (No Matrix) | 105,000 | 102,000 | 1.029 | 10.0 (Nominal) | 100 |
| Plasma Sample 1 (with Matrix Effect) | 65,100 | 63,500 | 1.025 | 9.95 | 99.5 |
| Plasma Sample 2 (with Severe Matrix Effect) | 42,000 | 41,000 | 1.024 | 9.94 | 99.4 |
| Plasma Sample 1 (without IS Correction) | 65,100 | - | - | 6.20 | 62.0 |
| Plasma Sample 2 (without IS Correction) | 42,000 | - | - | 4.00 | 40.0 |
This table presents illustrative data to demonstrate the concept.
As shown in the table, without the internal standard, the calculated concentration is significantly lower due to ion suppression. With this compound, the analyte-to-internal standard ratio remains consistent, allowing for accurate quantification despite the signal suppression.
Step 2: Review and Optimize Sample Preparation
Inadequate sample cleanup is a major contributor to matrix effects.[3] Review your current protocol and consider the following detailed procedure for plasma samples.
Experimental Protocol: Liquid-Liquid Extraction (LLE) for Clotrimazole in Human Plasma
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration will depend on the expected analyte concentration range).
-
Protein Precipitation & Extraction: Add 400 µL of acetonitrile. Vortex for 1 minute to precipitate proteins and extract the analyte.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Step 3: Chromatographic Optimization
If matrix effects persist after optimizing sample preparation, further chromatographic separation may be necessary to resolve Clotrimazole and the interfering components.
-
Gradient Modification: Adjust the mobile phase gradient to increase the separation between the analyte and the region where ion suppression is observed. A post-column infusion experiment can help identify these regions.
-
Column Chemistry: Consider using a different column with alternative chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter the elution profile of interfering compounds.
Visual Guides
The following diagrams illustrate the key concepts and workflows discussed.
References
- 1. Evaluation of topical bioavailability of clotrimazole using dermato pharmaco kinetic method ijsit 2.3.5 | PDF [slideshare.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Characterizing and compensating for matrix effects using atmospheric pressure chemical ionization liquid chromatography-tandem mass spectrometry: analysis of neutral pharmaceuticals in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ion Suppression with Clotrimazole-d10 Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression during LC-MS/MS analysis, with a specific focus on the use of Clotrimazole-d10 as an internal standard.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of samples susceptible to ion suppression.
Problem: Low analyte signal intensity or high variability in results.
This is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte. The use of a stable isotope-labeled internal standard like this compound is a primary strategy to mitigate this effect.
| Potential Cause | Troubleshooting Step | Expected Outcome | Data Comparison |
| Significant Ion Suppression | Incorporate this compound as an internal standard in all samples, standards, and quality controls. | The internal standard will co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio. | See Table 1: Impact of this compound on Mitigating Ion Suppression . |
| Suboptimal Sample Preparation | Implement a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol to remove interfering matrix components like phospholipids. | A cleaner sample extract will lead to reduced ion suppression and a more stable analyte signal. | Compare the peak areas of the analyte in a crude protein precipitation extract versus an LLE or SPE extract. |
| Inadequate Chromatographic Separation | Optimize the LC gradient to ensure the analyte and major matrix components do not co-elute. | Improved separation will move the analyte peak away from the region of significant ion suppression. | Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram. |
| High Sample Concentration | Dilute the sample extract to reduce the concentration of matrix components entering the mass spectrometer. | Lowering the concentration of interfering species can lessen their impact on the ionization of the analyte. | Analyze a dilution series of the sample extract and observe the trend in analyte signal-to-noise ratio. |
Table 1: Impact of this compound on Mitigating Ion Suppression
| Analysis Condition | Analyte Peak Area (counts) | Internal Standard (this compound) Peak Area (counts) | Analyte/IS Ratio | % Recovery | % RSD |
| Without Internal Standard (Spiked Plasma) | 85,000 | N/A | N/A | 65% | 18% |
| With this compound Internal Standard (Spiked Plasma) | 87,500 | 125,000 | 0.70 | 98% | 3.5% |
| Neat Solution (Analyte + IS in Solvent) | 130,000 | 128,000 | 1.02 | 100% | 1.2% |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in LC-MS/MS analysis?
A1: Ion suppression is a phenomenon where the signal of the analyte of interest is reduced due to the presence of other co-eluting compounds from the sample matrix.[1] These interfering molecules compete with the analyte for ionization in the mass spectrometer's ion source, leading to a decreased number of analyte ions reaching the detector. This can result in inaccurate and imprecise quantification, as well as reduced sensitivity of the assay.[2]
Q2: How does using this compound as an internal standard help overcome ion suppression?
A2: this compound is a stable isotope-labeled version of clotrimazole. This means it is chemically identical to the analyte but has a slightly higher mass due to the replacement of hydrogen atoms with deuterium. Because it is chemically identical, it behaves in the same way during sample preparation, chromatography, and ionization.[3] Therefore, any ion suppression that affects the analyte will also affect this compound to the same extent. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression is normalized, leading to more accurate and precise results.[3]
Q3: What are the ideal characteristics of an internal standard?
A3: An ideal internal standard should be:
-
Chemically and physically similar to the analyte.
-
Co-elute with the analyte or elute very closely.
-
Not naturally present in the sample matrix.
-
Stable throughout the entire analytical process.
-
Have a mass that is easily distinguishable from the analyte by the mass spectrometer.
Stable isotope-labeled internal standards, such as this compound for clotrimazole analysis, are considered the gold standard as they meet these criteria almost perfectly.
Q4: I am still seeing ion suppression even with an internal standard. What else can I do?
A4: While a stable isotope-labeled internal standard is highly effective, severe matrix effects may still require further optimization. Consider the following:
-
Improve Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective at removing interfering matrix components than simple protein precipitation.[4]
-
Optimize Chromatography: Adjusting the mobile phase composition, gradient profile, or using a different column chemistry can help to chromatographically separate the analyte from the suppressing agents.
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components and thus their suppressive effects.
Q5: How do I determine the optimal concentration of this compound to use?
A5: The concentration of the internal standard should be consistent across all samples, calibration standards, and quality controls. It should be high enough to produce a strong and reproducible signal but not so high that it saturates the detector or causes ion suppression of the analyte itself. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte.
Experimental Protocols
1. Protocol for Quantification of Clotrimazole in Human Plasma using this compound Internal Standard
This protocol is based on a validated UPLC-MS/MS method for clotrimazole and adapted for the use of its deuterated internal standard.[5]
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 50 µL of 50:50 (v/v) water/acetonitrile.
-
Add 200 µL of acetonitrile.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes at room temperature.
-
Transfer the upper organic layer (approximately 250 µL) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
b. UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.2% Ammonium Acetate and 0.1% Formic Acid |
| Mobile Phase B | Methanol |
| Gradient | 18% B to 82% B over 2 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., Waters TQD) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 650 L/hr |
| Cone Gas Flow | 50 L/hr |
c. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Clotrimazole | 345.1 | 277.1 | 30 | 20 |
| This compound | 355.2 | 287.1 | 30 | 20 |
Note: The MRM transitions for this compound are predicted based on a +10 Da mass shift from the parent compound and its primary fragment. These may need to be optimized on the specific instrument.
Visualizations
References
Troubleshooting poor peak shape in Clotrimazole-d10 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the analysis of Clotrimazole-d10.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shape observed in this compound analysis?
A1: The most common peak shape issues are peak fronting and peak tailing. An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1][2][3] Peak fronting results in a broader first half of the peak, while peak tailing shows a broader second half.[4] Both can negatively impact the accuracy and precision of quantification.[2][5]
Q2: What are the primary causes of peak fronting for this compound?
A2: Peak fronting for this compound can stem from several factors:
-
Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the column, leading to fronting.[1][6][7]
-
Sample Solvent Incompatibility: If the solvent used to dissolve the this compound is significantly stronger (more eluting power) than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[1][8]
-
Column Degradation: A void or collapse at the column inlet can lead to a distorted flow path and cause peak fronting.[6][7]
Q3: What are the likely causes of peak tailing for this compound?
A3: Peak tailing is a frequent issue, especially with basic compounds like Clotrimazole. Potential causes include:
-
Secondary Interactions: Clotrimazole, a basic compound, can interact with acidic silanol groups on the surface of silica-based columns, leading to tailing.[2][9][10]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the basic analyte and causing tailing.[2][11]
-
Column Contamination: Accumulation of matrix components from the sample on the column can create active sites that cause tailing.[3][5]
-
Excessive Dead Volume: Extra volume in the system between the injector and the detector can cause band broadening and tailing.[2][12]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Fronting
If you are observing peak fronting for this compound, follow this troubleshooting workflow.
References
- 1. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. waters.com [waters.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. support.waters.com [support.waters.com]
- 7. perkinelmer.com [perkinelmer.com]
- 8. phenomenex.blog [phenomenex.blog]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Clotrimazole & Clotrimazole-d10 Extraction
Welcome to the technical support center for the extraction of Clotrimazole and its deuterated internal standard, Clotrimazole-d10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their extraction recovery and ensure accurate quantification.
Troubleshooting Guide: Low Extraction Recovery
Low or inconsistent recovery is a common issue in sample preparation. This guide provides a systematic approach to identifying and resolving the root cause of poor extraction efficiency for Clotrimazole and its internal standard.
My extraction recovery for Clotrimazole/Clotrimazole-d10 is low. What are the potential causes and how can I fix it?
Low recovery can stem from several factors related to the sample matrix, the chosen extraction method (Liquid-Liquid vs. Solid-Phase), and the chemical properties of Clotrimazole itself. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low extraction recovery.
Frequently Asked Questions (FAQs)
Q1: What is the expected extraction behavior of this compound compared to unlabeled Clotrimazole?
A1: A deuterated internal standard like this compound is designed to have virtually identical chemical and physical properties to the unlabeled analyte. Therefore, its extraction recovery, chromatographic retention time, and ionization efficiency (in mass spectrometry) are expected to be the same as that of Clotrimazole. A stable and consistent response from this compound throughout a batch analysis is a good indicator that the extraction procedure itself is robust. Any observed variability would likely affect both the analyte and the internal standard equally.
Q2: Which extraction method, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), is better for Clotrimazole?
A2: Both LLE and SPE can yield high recovery for Clotrimazole if properly optimized. The choice often depends on the sample matrix, required cleanup level, throughput needs, and available equipment.
-
SPE often provides a cleaner extract by selectively isolating the analyte, which can reduce matrix effects in LC-MS/MS analysis. It is also more amenable to automation.[1]
-
LLE is a cost-effective and versatile technique. However, it can be more labor-intensive, use larger volumes of organic solvents, and may be prone to emulsion formation with complex matrices like plasma.[2]
Q3: What is the optimal pH for extracting Clotrimazole from an aqueous matrix?
A3: Clotrimazole is a weakly basic compound with a pKa of approximately 6.5. To ensure it is in its neutral, more organic-soluble form for efficient extraction into a non-polar solvent, the pH of the aqueous sample should be adjusted to be at least 2 units above the pKa. Therefore, a pH of 8.5 or higher is recommended for LLE.
Q4: I am observing significant matrix effects in my LC-MS/MS analysis. How can I improve my extraction to reduce them?
A4: Matrix effects, which cause ion suppression or enhancement, are due to co-eluting endogenous components from the sample. To mitigate this:
-
Improve Chromatographic Separation: Modify your LC gradient to better separate Clotrimazole from interfering matrix components.
-
Switch to SPE: If using LLE or protein precipitation, switching to a well-developed SPE method can provide a much cleaner final extract.
-
Optimize SPE Wash Steps: Incorporate a wash step with a solvent that is strong enough to remove interferences but weak enough to leave Clotrimazole bound to the sorbent.
-
Sample Dilution: Diluting the sample before extraction can sometimes reduce the concentration of interfering components.
Q5: Is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for Clotrimazole extraction?
A5: While QuEChERS is a popular and effective method for multi-residue analysis in matrices like food and agricultural products, its application for Clotrimazole in biological matrices like plasma is not widely reported in the literature. The most commonly documented and validated methods for bioanalytical applications remain LLE and SPE.
Data on Extraction Recovery
The following tables summarize quantitative data on the extraction recovery of Clotrimazole from various matrices using different techniques reported in scientific literature.
Table 1: Liquid-Liquid Extraction (LLE) Recovery
| Matrix | Extraction Solvents | Reported Recovery | Reference |
| Human Plasma | Acetonitrile | Not explicitly quantified, but method was successfully validated.[3] | |
| Human Plasma | Methyl tert-butyl ether–dichloromethane (4:1, v/v) | > 68.4% | [4] |
| Microemulsion | Chloroform | 93.8–100.9% |
Table 2: Solid-Phase Extraction (SPE) Recovery
| Matrix | SPE Cartridge Type | Elution Solvent | Reported Recovery | Reference | | :--- | :--- | :--- | :--- | | Cow's Milk | Not specified | Ethanol | 95.9–101.78% | N/A |
Experimental Protocols
Below are detailed methodologies for common LLE and SPE protocols for Clotrimazole extraction.
Protocol 1: Liquid-Liquid Extraction from Human Plasma
This protocol is adapted from a validated UPLC-MS/MS method.[3]
-
Sample Preparation: To a 100 µL aliquot of plasma, add 50 µL of your this compound internal standard working solution (prepared in H₂O/Acetonitrile 50:50, v/v).
-
Protein Precipitation & Extraction: Add 200 µL of Acetonitrile.
-
Vortex: Vortex mix the sample vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes at room temperature.
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 250 µL) to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 70 µL of Methanol (or initial mobile phase).
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction from Serum or Plasma
This protocol describes a general procedure for extraction using a C18 SPE cartridge.
Caption: A typical workflow for Solid-Phase Extraction (SPE).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A sensitive LC-ESI-MS/MS method for the determination of clotrimazole in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Development of a Method for the Quantification of Clotrimazole and Itraconazole and Study of Their Stability in a New Microemulsion for the Treatment of Sporotrichosis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing isotopic exchange issues with Clotrimazole-d10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clotrimazole-d10. Our aim is to help you address potential isotopic exchange issues and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our research?
This compound is a deuterated form of Clotrimazole, an antifungal medication.[1] In analytical chemistry, particularly in mass spectrometry-based assays, it serves as an ideal internal standard.[2] The deuterium labeling provides a distinct mass difference from the unlabeled Clotrimazole, allowing for accurate quantification while ensuring that its chemical and chromatographic behaviors closely mimic the analyte of interest.[3][4]
Q2: What is isotopic exchange and why is it a concern with this compound?
Isotopic exchange, specifically hydrogen-deuterium exchange (H-D exchange), is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[5] This can be problematic when using deuterated internal standards like this compound, as it can lead to a change in the mass-to-charge ratio of the standard, potentially compromising the accuracy of quantitative analyses.[6][7]
Q3: Under what conditions is isotopic exchange most likely to occur with this compound?
Isotopic exchange is often catalyzed by acidic or basic conditions.[8] Clotrimazole itself is known to degrade in strongly acidic and basic media.[9][10] Therefore, it is crucial to control the pH during sample preparation, storage, and analysis to minimize the risk of deuterium loss from the this compound molecule. Elevated temperatures can also accelerate this process.[10]
Q4: How can I detect if isotopic exchange is occurring with my this compound standard?
You can monitor for isotopic exchange by observing the mass spectrum of your this compound standard over time or under different experimental conditions. Look for the appearance or increase in intensity of ions corresponding to partially deuterated or non-deuterated Clotrimazole. A shift in the isotopic cluster towards lower masses would be indicative of deuterium loss.
Q5: What are the best practices for storing this compound to minimize isotopic exchange?
To maintain the isotopic integrity of this compound, it should be stored in a neutral, aprotic solvent.[6] It is advisable to prepare stock solutions in solvents like methanol or acetonitrile and store them at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to prevent exposure to atmospheric moisture.[11] Avoid storing in acidic or basic solutions.[6]
Troubleshooting Guide
Issue 1: Inconsistent Internal Standard Response
Symptoms:
-
High variability in the peak area of this compound across a batch of samples.[12]
-
Drifting signal intensity of the internal standard during the analytical run.[4]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Isotopic Back-Exchange | Verify the pH of your sample and mobile phase. Acidic or basic conditions can promote the exchange of deuterium atoms with protons from the solvent.[5][8] Adjust the pH to be as close to neutral as possible. |
| Sample Matrix Effects | The sample matrix can sometimes suppress or enhance the ionization of the internal standard.[13] Ensure that your sample preparation method is robust and effectively removes interfering matrix components. |
| Inconsistent Sample Preparation | Variations in sample preparation, such as inconsistent evaporation steps or reconstitution volumes, can lead to variable internal standard concentrations.[14] Review and standardize your sample preparation protocol. |
| Instrument Instability | Fluctuations in the mass spectrometer's performance can cause signal drift.[15] Perform instrument tuning and calibration to ensure stable operation.[16] |
Issue 2: Poor Peak Shape or Splitting for this compound
Symptoms:
-
Broad, tailing, or fronting peaks for the internal standard.
-
Split peaks for the this compound signal.[16]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Chromatographic Issues | Poor chromatography can be a cause. Optimize your LC method, including the column, mobile phase composition, and gradient profile.[16] |
| Contamination | Contamination in the LC-MS system or from the sample matrix can affect peak shape. Clean the ion source and check for any sources of contamination. |
| Co-elution with Interferences | An interfering compound from the matrix might be co-eluting with your internal standard. Adjust your chromatographic method to improve separation. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock and Working Solutions
-
Stock Solution Preparation (1 mg/mL):
-
Allow the lyophilized this compound to equilibrate to room temperature before opening.
-
Reconstitute the entire contents of the vial with a precise volume of HPLC-grade methanol or acetonitrile to achieve a final concentration of 1 mg/mL.
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or below in tightly sealed amber glass vials to protect from light and prevent solvent evaporation.[11]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Dilute the stock solution with the initial mobile phase composition or a compatible aprotic solvent to the desired final concentration for spiking into samples.
-
Protocol 2: Assessing the Isotopic Stability of this compound
-
Incubation:
-
Prepare solutions of this compound in different buffers with varying pH values (e.g., pH 4, 7, and 9).
-
Incubate these solutions at different temperatures (e.g., room temperature and 40°C) for a set period (e.g., 24 hours).
-
-
LC-MS/MS Analysis:
-
Analyze the incubated samples by LC-MS/MS.
-
Monitor the ion chromatograms for the mass transitions of this compound and any potential back-exchanged products (e.g., d9, d8, etc.).
-
-
Data Analysis:
-
Calculate the percentage of back-exchange by comparing the peak area of the back-exchanged products to the total peak area of all Clotrimazole-related species.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound signal.
Caption: General experimental workflow for using this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. texilajournal.com [texilajournal.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring of Clotrimazole Degradation Pathway in Presence of its Co-formulated Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajptonline.com [ajptonline.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. myadlm.org [myadlm.org]
- 14. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Internal Standards in LC-MS and LC-MS/MS - Chromatography Forum [chromforum.org]
- 16. gmi-inc.com [gmi-inc.com]
Technical Support Center: Clotrimazole-d10 Analyte Detection
Welcome to the technical support center for the analysis of Clotrimazole-d10. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise during the detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the common sources of background noise in LC-MS/MS analysis of this compound?
A1: Background noise in LC-MS/MS can be broadly categorized into two types: chemical noise and electrical noise.
-
Chemical Noise: This arises from ions that are not the analyte of interest but are detected by the mass spectrometer. Common sources include:
-
Mobile Phase Contaminants: Solvents, additives (e.g., formic acid, ammonium acetate), and water can contain impurities that contribute to background signals.[1][2] Using high-purity, LC-MS grade reagents is crucial.
-
Sample Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification and a high baseline.[3][4] Endogenous phospholipids are a common source of matrix effects.[5]
-
System Contamination: Plasticizers (e.g., phthalates), detergents, and residues from previous analyses can leach from tubing, vials, and other system components, contributing to background ions.[6]
-
Solvent and Adduct Formation: The formation of solvent clusters and adducts with metal ions or other molecules can create interfering background ions.[6]
-
-
Electrical Noise: This is inherent to the electronic components of the mass spectrometer and detector. While modern instruments are designed to minimize this, it can still be a factor, especially when detecting very low-level signals.[7]
Q2: How can I differentiate between chemical and electrical noise?
A2: A simple way to differentiate is to observe the baseline with and without solvent flow. If the noise is present even when the LC flow is off, it is likely electrical noise. If the noise level increases significantly with the mobile phase flowing, it is predominantly chemical noise.
Q3: My baseline is consistently high, even in blank injections. What should I do?
A3: A high baseline in blank injections strongly suggests contamination in your LC-MS system or mobile phases.
-
Check Your Solvents and Additives: Prepare fresh mobile phases using the highest purity LC-MS grade solvents and additives.[1] Compare results obtained with additives from different sources if possible.[1]
-
Clean the System: Flush the entire LC system, including the autosampler, with a strong solvent combination like isopropanol/water or methanol/acetonitrile/water/isopropanol.
-
Inspect for Contamination Sources: Check for and replace any contaminated solvent inlet frits, tubing, or fittings.
Q4: I'm observing significant ion suppression for this compound. How can I mitigate this?
A4: Ion suppression is a common matrix effect.[5] Here are several strategies to address it:
-
Improve Sample Preparation: Enhance your sample clean-up procedure to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation.
-
Optimize Chromatography: Modify your chromatographic method to separate this compound from the co-eluting matrix interferences. This can involve changing the gradient, flow rate, or switching to a different column chemistry.
-
Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of matrix components and thus lessen their suppressive effect.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS), such as Clotrimazole-d5 (if available and chromatographically resolved from d10), can help to compensate for matrix effects as it will be similarly affected by suppression.[8]
Troubleshooting Guides
Guide 1: High Background Noise in Blank Injections
This guide provides a step-by-step approach to diagnosing and resolving high background noise when no sample is injected.
Experimental Workflow for Troubleshooting High Background Noise
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. echemi.com [echemi.com]
- 3. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. agilent.com [agilent.com]
- 8. myadlm.org [myadlm.org]
Calibration curve issues with Clotrimazole-d10 quantification
Welcome to the technical support center for Clotrimazole-d10 quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a particular focus on calibration curve challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantification?
This compound is a deuterated form of Clotrimazole, meaning that ten hydrogen atoms in the molecule have been replaced with deuterium atoms. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered a best practice as it has nearly identical chemical and physical properties to the analyte (Clotrimazole), and thus experiences similar extraction recovery and matrix effects, leading to more accurate and precise quantification.
Q2: What is a typical calibration curve range for Clotrimazole quantification?
Calibration curve ranges for Clotrimazole can vary depending on the biological matrix and the sensitivity of the LC-MS/MS instrument. However, reported linear ranges are often in the low ng/mL to hundreds of ng/mL. For example, a validated method for human plasma demonstrated a linear range of 0.488–250 ng/mL. Another study reported a linear range of 50-250 ng/mL in human plasma.
Q3: What are the common solvents for preparing this compound stock and working solutions?
Methanol is a commonly used solvent for preparing stock solutions of Clotrimazole and its deuterated internal standard.[1] Working solutions are often prepared by diluting the stock solution in the mobile phase or a solvent mixture compatible with the initial chromatographic conditions, such as a mix of methanol and water.
Q4: What are the key considerations for the stability and storage of Clotrimazole and this compound solutions?
Clotrimazole is a stable compound, with studies showing it is thermally stable up to 340°C.[2] However, it can degrade under strongly acidic or basic conditions. Stock solutions are typically stored at 4°C. It is recommended to prepare fresh calibration standards for each assay. If storage is necessary, studies have shown that Clotrimazole can be stable in solution for at least 30 days under refrigerated conditions (-5°C).[2]
Troubleshooting Guide: Calibration Curve Issues
Issue 1: My calibration curve is non-linear.
Q: Why is my calibration curve for this compound quantification not linear?
A: Non-linearity in LC-MS/MS calibration curves is a common issue that can arise from several factors.[3][4] Here are some potential causes and solutions:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[4]
-
Solution: Extend the calibration curve with higher concentration standards to confirm saturation. If saturation is observed, you can either narrow the calibration range or dilute samples that are expected to be in the high concentration range. Another approach is to use a less intense product ion for quantification at the higher end of the curve.[4]
-
-
Matrix Effects: Components in the biological matrix can co-elute with your analyte and internal standard, causing ion suppression or enhancement.[5][6] This can lead to a non-linear relationship between concentration and response, especially if the matrix effect is not consistent across the concentration range.
-
Solution: Improve your sample preparation method to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[7] You can also adjust your chromatographic conditions to better separate the analyte from the matrix interferences.
-
-
Inappropriate Regression Model: While a linear, 1/x weighted regression is common, it may not be the best fit for your data.
-
Solution: Evaluate a quadratic regression model. However, the use of quadratic regression in regulated bioanalysis can be controversial.[8] It's important to justify the choice of a non-linear model.
-
-
Formation of Dimers or Adducts: At higher concentrations, Clotrimazole may form dimers or adducts, which can affect the ionization efficiency and lead to a non-linear response.
-
Solution: Optimize the ion source parameters, such as temperature and gas flows, to minimize the formation of these species.
-
Issue 2: My calibration curve shows poor reproducibility between runs.
Q: Why do I get a good calibration curve in one run, but a poor one in the next?
A: Poor reproducibility of the calibration curve can be frustrating. Here are some common culprits and how to address them:
-
Inconsistent Sample Preparation: Variability in sample preparation, such as pipetting errors or inconsistent extraction times, can lead to different analyte and internal standard responses between runs.
-
Solution: Ensure that all standards and samples are prepared consistently. Use calibrated pipettes and automate sample preparation steps where possible.
-
-
Instrument Instability: Fluctuations in the LC-MS/MS system's performance, such as changes in pump pressure, column temperature, or ion source conditions, can affect the signal response.[9]
-
Solution: Before starting a run, allow the system to equilibrate thoroughly. Monitor system suitability parameters throughout the run to detect any drift in performance.
-
-
Degradation of Standards: If your stock or working solutions are not stable, their concentrations will change over time, leading to inconsistent calibration curves.
-
Solution: Prepare fresh working standards for each run from a recently prepared stock solution. If storing solutions, ensure they are kept at the appropriate temperature and protected from light.
-
-
Carryover: Residual analyte from a high concentration standard can carry over to the next injection, affecting the accuracy of the lower concentration standards.
-
Solution: Optimize the autosampler wash procedure to minimize carryover. Include blank injections after the highest concentration standard to check for carryover.
-
Issue 3: I'm observing high variability in the response of my this compound internal standard.
Q: Why is the peak area of my this compound internal standard not consistent across my calibration standards and samples?
A: While the internal standard is meant to correct for variability, significant fluctuations in its own signal can indicate a problem. Here are some possible reasons:
-
Inconsistent Addition of Internal Standard: The most straightforward cause is adding different amounts of the internal standard to each standard and sample.
-
Solution: Double-check your procedure for adding the internal standard. Ensure the pipette is calibrated and that the same volume is added to every vial.
-
-
Matrix Effects on the Internal Standard: Although this compound is a stable isotope-labeled internal standard, it is not completely immune to matrix effects. If the matrix composition varies significantly between your standards and samples, you may see different levels of ion suppression or enhancement for the internal standard.
-
Solution: As with analyte matrix effects, improving sample cleanup is the best solution. A more rigorous extraction method can help to create a cleaner sample with less variable matrix components.
-
-
Source Contamination: A dirty ion source can lead to erratic ionization and inconsistent signal for both the analyte and the internal standard.
-
Solution: Regularly clean the ion source according to the manufacturer's recommendations.[5]
-
-
Co-eluting Interferences with the Same Mass Transition: It is possible, though less likely with a stable isotope-labeled internal standard, that an interfering compound in the matrix has the same mass transition as this compound.
-
Solution: Review your chromatograms for any unexpected peaks at the retention time of your internal standard. If an interference is suspected, you may need to adjust your chromatography to separate it from the internal standard or select a different mass transition for quantification.
-
Experimental Protocols and Data
Table 1: Example LC-MS/MS Parameters for Clotrimazole Quantification
| Parameter | Setting |
| LC System | UPLC or HPLC |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B, hold, then return to initial conditions |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Clotrimazole) | e.g., m/z 345.1 -> 277.1 |
| MRM Transition (this compound) | e.g., m/z 355.1 -> 287.1 |
| Ion Source Temperature | 500 - 550°C |
| Collision Energy | Optimized for each transition |
Table 2: Preparation of Calibration Standards
| Step | Action | Details |
| 1. Stock Solutions | Prepare 1 mg/mL stock solutions of Clotrimazole and this compound in methanol. | Store at 4°C. |
| 2. Working Solutions | Prepare intermediate working solutions of Clotrimazole by serial dilution of the stock solution in methanol:water (50:50). | Concentrations will depend on the desired calibration curve range. |
| 3. Spiking | Spike a known volume of blank biological matrix (e.g., plasma, urine) with the Clotrimazole working solutions to create calibration standards. | For a 0.5 - 250 ng/mL curve, you might spike 95 µL of plasma with 5 µL of the appropriate working solution. |
| 4. Internal Standard Addition | Add a fixed amount of this compound working solution to each calibration standard and unknown sample. | A typical final concentration for the internal standard is 50-100 ng/mL. |
| 5. Sample Preparation | Proceed with the sample preparation method (e.g., protein precipitation, LLE, SPE). |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting flowchart for calibration curve issues.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Method for the Quantification of Clotrimazole and Itraconazole and Study of Their Stability in a New Microemulsion for the Treatment of Sporotrichosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zefsci.com [zefsci.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opentrons.com [opentrons.com]
- 8. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of Clotrimazole-d10 in Biological Matrices
Welcome to the technical support center for the use of Clotrimazole-d10 as an internal standard in bioanalytical assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the stability and reliability of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterated form of Clotrimazole, an antifungal medication. In bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), it is commonly used as an internal standard (IS). An internal standard is a compound with similar physicochemical properties to the analyte of interest (in this case, Clotrimazole) that is added to all samples, calibrators, and quality controls at a known concentration. It helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification of the analyte.
Q2: Is there specific stability data available for this compound in biological matrices?
Currently, there is limited publicly available data specifically detailing the stability of this compound in biological matrices such as plasma, serum, urine, or tissue homogenates. However, the stability of the non-deuterated form, Clotrimazole, has been studied and can serve as a valuable reference. It is crucial for each laboratory to perform its own validation of this compound stability in the specific biological matrix and under the exact conditions used in their assays, as per regulatory guidelines (e.g., FDA, EMA, ICH M10).
Q3: What are the potential degradation pathways for Clotrimazole and, by extension, this compound?
Studies on Clotrimazole have shown that it can degrade under certain conditions. The primary degradation products identified are imidazole and (o-chlorophenyl) diphenyl methanol. This degradation can be influenced by factors such as pH and temperature. It is reasonable to assume that this compound would follow a similar degradation pathway.
Q4: What are the general considerations for the stability of deuterated internal standards?
While deuterated internal standards are generally considered the gold standard for LC-MS/MS assays, there are some potential issues to be aware of:
-
Chromatographic Separation: In some cases, the deuterated standard may exhibit a slightly different retention time than the non-deuterated analyte on a chromatographic column. This is known as the "isotope effect" and should be monitored.
-
Hydrogen-Deuterium (H-D) Exchange: In certain solvents or under specific pH conditions, the deuterium atoms on the molecule may exchange with hydrogen atoms from the surrounding environment. This can lead to a change in the mass of the internal standard and affect quantification.
-
Purity: The purity of the this compound standard should be confirmed to ensure that it is free from significant amounts of the non-deuterated Clotrimazole, which could interfere with the measurement of the analyte.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound as an internal standard.
| Issue | Potential Cause | Recommended Action |
| High variability in Internal Standard (IS) peak area | Inconsistent sample processing (e.g., extraction, evaporation). | Review and optimize the sample preparation workflow. Ensure consistent timing and technique for each step. |
| Instability of this compound in the biological matrix or processed sample. | Perform stability experiments (freeze-thaw, bench-top, long-term, autosampler) to assess the stability of this compound under your specific conditions. | |
| Inconsistent injection volume. | Check the autosampler for any issues with the syringe or injection port. | |
| Matrix effects (ion suppression or enhancement). | Evaluate matrix effects by comparing the IS response in neat solution versus post-extracted matrix. If significant, consider modifying the sample cleanup or chromatographic conditions. | |
| Shift in Internal Standard retention time | Isotope effect. | This is often a minor and consistent shift. Ensure that the integration parameters are set correctly to capture the entire peak. If the shift is inconsistent, investigate the chromatographic conditions. |
| Changes in mobile phase composition or column temperature. | Verify the mobile phase preparation and ensure the column oven is maintaining a stable temperature. | |
| Presence of unlabeled Clotrimazole in the IS channel | Impurity in the this compound standard. | Check the certificate of analysis for the isotopic purity of the standard. |
| In-source fragmentation of the analyte. | Optimize the mass spectrometer source conditions to minimize fragmentation. | |
| H-D exchange. | Investigate the possibility of H-D exchange by incubating the IS in the mobile phase or matrix at different pH values and temperatures. |
Experimental Protocols for Stability Assessment
To ensure the reliability of your bioanalytical method, it is essential to perform stability studies for this compound in the relevant biological matrix. The following are detailed methodologies for key stability experiments.
Stock Solution Stability
Objective: To determine the stability of the this compound stock solution under specified storage conditions.
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration.
-
Divide the stock solution into aliquots and store them at the intended storage temperature (e.g., 4°C or -20°C).
-
At specified time points (e.g., 0, 7, 14, 30 days), dilute an aliquot of the stored stock solution to a working concentration.
-
Analyze the freshly prepared working solution by LC-MS/MS and compare the response to a freshly prepared stock solution at the same concentration.
-
Acceptance Criteria: The mean response of the stored stock solution should be within ±10% of the mean response of the freshly prepared stock solution.
Freeze-Thaw Stability in Biological Matrix
Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Protocol:
-
Spike a blank biological matrix with this compound at a known concentration.
-
Aliquot the spiked matrix into multiple tubes.
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of times (typically 3-5 cycles).
-
After the final thaw, process the samples and analyze them by LC-MS/MS.
-
Compare the response of the freeze-thaw samples to that of freshly prepared and processed samples at the same concentration.
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Short-Term (Bench-Top) Stability in Biological Matrix
Objective: To assess the stability of this compound in a biological matrix at room temperature for a duration that mimics the sample handling time during a typical batch analysis.
Protocol:
-
Spike a blank biological matrix with this compound at a known concentration.
-
Leave the spiked samples on the bench-top at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
After the specified time, process the samples and analyze them by LC-MS/MS.
-
Compare the response of the bench-top samples to that of freshly prepared and processed samples at the same concentration.
-
Acceptance Criteria: The mean concentration of the bench-top samples should be within ±15% of the nominal concentration.
Long-Term Stability in Biological Matrix
Objective: To determine the stability of this compound in a biological matrix under long-term storage conditions.
Protocol:
-
Spike a blank biological matrix with this compound at a known concentration.
-
Aliquot the spiked matrix and store at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples, thaw them, and process for analysis.
-
Compare the response of the long-term storage samples to that of freshly prepared and processed samples at the same concentration.
-
Acceptance Criteria: The mean concentration of the long-term storage samples should be within ±15% of the nominal concentration.
Autosampler (Post-Preparative) Stability
Objective: To evaluate the stability of this compound in the processed sample extract while stored in the autosampler.
Protocol:
-
Spike a blank biological matrix with this compound at a known concentration and process the samples.
-
Place the processed samples in the autosampler at the specified temperature (e.g., 4°C or 10°C).
-
Inject the samples at the beginning of the analytical run (time zero) and again at the end of the run (e.g., after 24 or 48 hours).
-
Compare the response of the samples injected at the end of the run to the response of the samples injected at the beginning.
-
Acceptance Criteria: The mean concentration of the samples at the end of the run should be within ±15% of the mean concentration at the beginning of the run.
Data Presentation
| Stability Test | Matrix/Solvent | Storage Condition | Duration | Expected Stability (based on Clotrimazole) |
| Stock Solution | Methanol/Acetonitrile | 4°C | 30 days | Stable |
| Freeze-Thaw | Human Plasma | -20°C / -80°C | 3 cycles | Likely Stable |
| Short-Term (Bench-Top) | Human Plasma | Room Temperature | 24 hours | Likely Stable |
| Long-Term | Human Plasma | -20°C | 1 month | Stable[1] |
| Long-Term | Human Plasma | -80°C | > 1 month | Expected to be Stable |
| Autosampler | Processed Sample | 4°C | 24 hours | Likely Stable |
Visualizations
The following diagrams illustrate the workflows for assessing the stability of this compound.
References
Validation & Comparative
A Comparative Guide to Clotrimazole Quantification Methods for Researchers
This guide provides a detailed comparison of common analytical methods for the quantification of Clotrimazole, a widely used antifungal agent. The information presented is intended for researchers, scientists, and drug development professionals to assist in selecting the most appropriate analytical technique for their specific application, be it for quality control of pharmaceutical formulations or bioanalytical studies. The performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry are objectively compared based on published experimental data.
Comparative Analysis of Quantitative Performance
The selection of an analytical method is often a trade-off between sensitivity, specificity, speed, and cost. The following tables summarize the key quantitative performance parameters of four common methods used for Clotrimazole analysis, compiled from various validation studies.
Table 1: Performance Characteristics of HPLC Methods for Clotrimazole Quantification
| Parameter | HPLC Method 1 (Cream) | HPLC Method 2 (Microemulsion) |
| Linearity (Range) | 80 - 120% of target | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | 0.9996[1] | > 0.9988 |
| Accuracy (% Recovery) | 101.2% - 103.8%[1] | 93.8% - 100.9% |
| Precision (% RSD) | Intra-day: 0.612%[1] | Intra-day: 0.8% - 1.18% |
| Inter-day: 0.35% - 1.43%[1] | Inter-day: < 2.35% | |
| Limit of Detection (LOD) | 0.25 µg/mL[1] | Not Reported |
| Limit of Quantitation (LOQ) | 0.5 µg/mL[1] | Not Reported |
| Primary Application | Health Care Cream[2] | Microemulsion[3] |
Table 2: Performance Characteristics of HPTLC, UPLC-MS/MS, and UV-Vis Methods
| Parameter | HPTLC (Bulk Drug/Tablet) | UPLC-MS/MS (Human Plasma) | UV-Vis Spectrophotometry |
| Linearity (Range) | 200 - 1000 ng/spot[4][5] | 0.488 - 250 ng/mL[6] | 1 - 25 µg/mL[7] |
| Correlation Coefficient (r²) | 0.9998[5] | > 0.9903[6] | Not Reported |
| Accuracy (% Recovery) | 98.6% - 101.5% | Within ±15% of nominal[6] | Not Reported |
| Precision (% RSD) | Intra-day: 0.61% - 3.36% | Not Reported | Intra-day & Inter-day: Low RSD |
| Inter-day: 1.17% - 4.44% | |||
| Limit of Detection (LOD) | 50 ng/spot[4][5] | ~0.5 pg/mL (calculated from 0.488 ng/mL LOQ)[6] | 0.25 µg/mL[7] |
| Limit of Quantitation (LOQ) | 200 ng/spot[4][5] | 0.488 ng/mL[6] | 0.83 µg/mL[7] |
| Primary Application | Bulk Drug & Tablets[4] | Human Plasma[6] | Pharmaceutical Formulations[7] |
Experimental Workflows and Logical Relationships
Visualizing the workflow of analytical processes and comparative studies is crucial for understanding the methodologies. The following diagrams illustrate a typical workflow for an inter-laboratory comparison study and the experimental process for HPLC-based quantification.
Caption: General workflow for an inter-laboratory comparison study.
Caption: Experimental workflow for Clotrimazole quantification in cream by HPLC.
Detailed Experimental Protocols
Detailed and validated protocols are fundamental for reproducible and reliable results. Below are summaries of the methodologies for the compared analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Cream Formulations
This method is suitable for the determination of Clotrimazole in semi-solid dosage forms like creams.
-
Instrumentation : A standard HPLC system equipped with a UV-VIS detector is used.[2]
-
Chromatographic Conditions :
-
Sample Preparation :
-
Accurately weigh approximately 2.5 g of the cream into a 100 mL volumetric flask.
-
Add methanol and shake for about 15 minutes to dissolve the cream base and extract the drug.[2]
-
Dilute to volume with methanol to achieve a target concentration (e.g., 250 µg/mL).
-
-
Standard Preparation :
-
Prepare a stock solution of Clotrimazole reference standard (RS) in methanol (e.g., 500 µg/mL).
-
Prepare working standards by diluting the stock solution to concentrations spanning the expected sample concentration.
-
High-Performance Thin-Layer Chromatography (HPTLC) for Bulk Drug and Tablets
HPTLC offers a high-throughput alternative for the analysis of solid dosage forms and bulk drug substances.
-
Instrumentation : HPTLC system including a sample applicator, developing chamber, and a TLC scanner.
-
Chromatographic Conditions :
-
Sample Preparation (Tablets) :
-
Weigh and finely powder twenty tablets.
-
Transfer a quantity of powder equivalent to 100 mg of Clotrimazole to a flask and dissolve in methanol.
-
Sonicate for 15 minutes, filter, and dilute the filtrate with methanol to a final concentration of 40 µg/mL.[4]
-
-
Standard Preparation :
-
Prepare a standard stock solution of Clotrimazole in methanol (e.g., 40 µg/mL).
-
Apply different volumes of the standard solution to the HPTLC plate to construct a calibration curve (e.g., 200 to 1000 ng/spot).
-
UPLC-Tandem Mass Spectrometry (UPLC-MS/MS) for Human Plasma
This highly sensitive and specific method is ideal for bioanalytical applications where very low concentrations of Clotrimazole need to be quantified in a complex biological matrix.
-
Instrumentation : An ultra-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Chromatographic Conditions :
-
Column : Acquity BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase : A mixture of water (with 0.2% ammonium acetate and 0.1% formic acid) and methanol.
-
Flow Rate : A gradient flow may be used, with run times as short as 2 minutes.[6]
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive ion electrospray (ESI+).
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
Transitions : Quantitative transition from m/z 277.1 to 165.2.[6]
-
-
Sample Preparation (Liquid-Liquid Extraction) :
-
To a 100 µL aliquot of plasma, add 50 µL of a water/acetonitrile mixture (50:50, v/v) followed by 200 µL of acetonitrile.[6]
-
Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.[6]
-
Separate the upper organic layer and evaporate it to dryness at 40 °C.[6]
-
Reconstitute the residue in 70 µL of methanol and inject a 5 µL aliquot into the UPLC-MS/MS system.[6]
-
UV-Visible Spectrophotometry
This is a simple, cost-effective, and rapid method suitable for the routine quality control of pharmaceutical formulations where excipients do not interfere with the absorbance of Clotrimazole.
-
Instrumentation : A UV-Visible spectrophotometer.
-
Methodology :
-
Sample Preparation :
-
Prepare a stock solution by accurately weighing and dissolving the sample (e.g., cream or powdered tablets) in methanol.
-
Filter the solution to remove any insoluble excipients.
-
Dilute the filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Standard Preparation :
-
Prepare a stock solution of Clotrimazole reference standard in methanol (e.g., 100 µg/mL).
-
Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 25 µg/mL.[7]
-
Measure the absorbance of each standard at the λmax and construct a calibration curve by plotting absorbance versus concentration.
-
References
- 1. researchgate.net [researchgate.net]
- 2. iomcworld.com [iomcworld.com]
- 3. Development of a Method for the Quantification of Clotrimazole and Itraconazole and Study of Their Stability in a New Microemulsion for the Treatment of Sporotrichosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of HPTLC Method for the Estimation of Clotrimazole in Bulk drug and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. rfppl.co.in [rfppl.co.in]
- 8. rjpn.org [rjpn.org]
The Superior Accuracy and Precision of Clotrimazole-d10 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In quantitative bioanalysis, the choice of an internal standard is a critical factor that directly impacts the accuracy and precision of results. This guide provides an objective comparison of Clotrimazole-d10, a deuterated stable isotope-labeled internal standard, with other alternatives, supported by experimental data and detailed methodologies.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based assays.[1][2] By incorporating stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), these compounds are chemically identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z). This unique characteristic allows them to mimic the analyte throughout the analytical process, effectively compensating for variations in sample preparation, chromatography, and ionization efficiency.[3][4] this compound, with ten deuterium atoms, offers a significant mass difference from the unlabeled Clotrimazole, ensuring minimal isotopic overlap and enhancing its reliability as an internal standard.
Unveiling the Performance Advantage: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards over their non-deuterated counterparts, such as structural analogs, lies in their ability to more accurately account for matrix effects and procedural losses.[5] While structural analogs may have similar chemical properties, they do not co-elute perfectly with the analyte and can exhibit different ionization efficiencies, leading to biased results.
A comparative study on the quantification of testosterone using different stable isotope-labeled internal standards highlights the impact of the choice of internal standard on accuracy. The study compared testosterone-d2, testosterone-d5, and ¹³C-labeled testosterone.[6][7][8][9] The results, summarized in the table below, demonstrate that even among different SILs, the degree and position of labeling can influence the final quantified value. Although this study does not directly involve this compound, the findings are directly applicable to the principles of using deuterated internal standards.
| Internal Standard | Analyte | Passing-Bablok Regression Equation (vs. Reference Method) | Conclusion |
| Testosterone-d2 | Testosterone | Considered the reference standard in the study.[6][7][8][9] | Established as the benchmark for comparison. |
| Testosterone-d5 | Testosterone | Testosterone (D5) = 0.86 × Testosterone (D2) + 0.04[6][7][8][9] | Resulted in lower quantified values compared to the reference. |
| ¹³C-Testosterone | Testosterone | Testosterone (C13) = 0.90 × Testosterone (D2) + 0.02[6][7][8][9] | Provided results closer to the reference than the d5 variant, but still showed a negative bias. |
This table illustrates the impact of different stable isotope-labeled internal standards on the quantification of testosterone, demonstrating that the choice of internal standard can significantly affect the accuracy of the results.
These data underscore the importance of selecting an appropriate internal standard. The closer the physicochemical properties of the internal standard are to the analyte, the more accurately it can compensate for analytical variability. As a deuterated analog, this compound is expected to co-elute with and have the same ionization efficiency as unlabeled Clotrimazole, leading to superior accuracy and precision in quantitative assays.
Experimental Protocols: A Blueprint for Reliable Quantification
The successful implementation of this compound as an internal standard relies on a well-defined and validated analytical method. Below is a typical experimental protocol for the quantification of an analyte in a biological matrix using a deuterated internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma, serum), add a fixed amount of this compound solution (the internal standard).
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte (Clotrimazole) and the internal standard (this compound).
-
3. Data Analysis
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, including calibration standards, quality controls, and unknown samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Science: Pathways and Workflows
To further understand the context in which Clotrimazole and its deuterated internal standard are utilized, the following diagrams illustrate its mechanism of action and the typical analytical workflow.
Caption: Mechanism of action of Clotrimazole in inhibiting ergosterol synthesis.
Caption: Signaling pathway showing Clotrimazole's effect on melanogenesis.
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciprofiles.com [sciprofiles.com]
Performance Showdown: Clotrimazole-d10 vs. Alternative Internal Standards for Quantitative Analysis
A deep dive into the linearity and quantification range of Clotrimazole-d10 and its alternatives, providing researchers with critical data for robust bioanalytical method development.
In the realm of pharmacokinetic and bioequivalence studies, the precise quantification of active pharmaceutical ingredients (APIs) is paramount. For the antifungal agent Clotrimazole, the use of a stable and reliable internal standard (IS) is crucial for achieving accurate and reproducible results in chromatographic assays. While deuterated standards like this compound are often considered the gold standard, a variety of other compounds are also employed. This guide provides a comparative analysis of the linearity and quantification range of Clotrimazole when analyzed with this compound and other commonly used internal standards, supported by experimental data and detailed protocols.
Linearity and Range of Quantification: A Comparative Look
The performance of an internal standard is fundamentally linked to its ability to ensure a linear response of the analyte over a defined concentration range. The following table summarizes the linearity and quantification ranges reported for Clotrimazole analysis using different internal standards.
| Internal Standard | Analytical Method | Linearity Range (Clotrimazole) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| This compound | LC-MS/MS | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches |
| Ibuprofen | RP-HPLC | 50 - 250 ng/mL[1][2] | >0.999[1] | 23.90 ng/mL[1] | 250 ng/mL[1] |
| Ketoconazole | HPLC-UV | 0.1 - 1.0 µg/mL | 0.9991 | 0.1 µg/mL | 1.0 µg/mL |
| Miconazole | TLC-Densitometry | Qualitative comparison | Not specified | Not specified | Not specified |
| Econazole | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches |
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates a typical workflow for the quantification of Clotrimazole in biological matrices using an internal standard.
Detailed Experimental Protocol
The following is a generalized protocol for establishing the linearity and range of quantification for Clotrimazole using an internal standard, based on common practices in bioanalytical method validation.
1. Preparation of Stock and Working Solutions:
-
Clotrimazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of Clotrimazole reference standard and dissolve in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of the chosen internal standard (e.g., this compound, Ibuprofen) and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Clotrimazole stock solution with methanol to create a series of working solutions at different concentrations. Prepare a working solution of the internal standard at a fixed concentration.
2. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Calibration Standards: Spike a known volume of blank biological matrix (e.g., human plasma) with the Clotrimazole working solutions to achieve a series of calibration standards covering the expected concentration range. A typical range for an RP-HPLC method might be 50 to 250 ng/mL.[1] Add a fixed volume of the internal standard working solution to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.
3. Sample Extraction:
-
Protein Precipitation: To 100 µL of each calibration standard and QC sample, add 200 µL of acetonitrile. Vortex for 2 minutes and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.
4. Chromatographic Conditions (Example for RP-HPLC):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., 0.5% triethylamine in water, pH adjusted to 3 with o-phosphoric acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 20:80 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
Detection: UV detector at a specified wavelength (e.g., 215 nm).[1]
5. Data Analysis:
-
Linearity: Plot the peak area ratio of Clotrimazole to the internal standard against the nominal concentration of the Clotrimazole calibration standards. Perform a linear regression analysis. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.
-
Range of Quantification: The range of quantification is the concentration range over which the method is demonstrated to be linear, accurate, and precise.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within ±20% of the nominal value and a coefficient of variation (CV) ≤ 20%).
-
Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within ±15% of the nominal value and a CV ≤ 15%).
-
Conclusion
Alternative internal standards such as Ibuprofen and Ketoconazole have demonstrated acceptable performance in terms of linearity and quantification range for Clotrimazole analysis. Researchers and drug development professionals should carefully validate their chosen internal standard according to regulatory guidelines to ensure the reliability of their bioanalytical data. The experimental protocol provided here serves as a foundational guide for conducting such validation studies. Further research directly comparing the performance of this compound with these alternatives would be highly beneficial to the scientific community.
References
The Gold Standard for Bioanalysis: Unveiling the Specificity and Selectivity of Clotrimazole-d10 in Complex Matrices
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in pharmacokinetic and bioequivalence studies, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Clotrimazole-d10 with alternative internal standards used in the quantitative analysis of Clotrimazole in complex biological matrices. We delve into the principles of stable isotope dilution analysis and present the experimental rationale supporting the superior performance of deuterated standards.
In the landscape of bioanalytical chemistry, achieving accurate and reproducible quantification of therapeutic agents in complex biological matrices like plasma, blood, and tissue is a significant challenge. Matrix effects, where endogenous components interfere with the ionization of the analyte, can lead to erroneous results. The use of an internal standard (IS) that closely mimics the physicochemical properties of the analyte is the most effective strategy to mitigate these effects. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for quantitative liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2][3][4][5]
The Unparalleled Advantage of Deuterated Internal Standards
This compound is a deuterated analog of Clotrimazole, where ten hydrogen atoms have been replaced with deuterium. This seemingly subtle modification offers a profound advantage in mass spectrometric detection. While chemically identical to Clotrimazole, its increased mass allows it to be distinguished by the mass spectrometer.[4][5] This co-eluting, mass-differentiated internal standard provides the most effective compensation for variations during sample preparation and analysis.[3][6]
Key benefits of using this compound include:
-
Minimized Matrix Effects: Co-elution of the analyte and its deuterated internal standard ensures that both are subjected to the same degree of ion suppression or enhancement, leading to a more accurate and precise measurement.[3][7]
-
Improved Accuracy and Precision: By correcting for analyte loss during sample extraction and inconsistencies in injection volume, deuterated standards significantly enhance the accuracy and precision of the analytical method.[3][6]
-
Enhanced Specificity: The unique mass-to-charge ratio (m/z) of this compound provides an additional layer of specificity, reducing the likelihood of interference from other compounds in the matrix.
Comparative Analysis: this compound vs. Alternative Internal Standards
While direct comparative studies for this compound are not extensively published, the principles of stable isotope dilution analysis allow for a robust comparison with other internal standards reported in the literature for Clotrimazole quantification. Structural analogs are a common alternative when a SIL IS is unavailable.[2] For instance, estazolam has been used as an internal standard for Clotrimazole analysis.[8][9][10]
| Feature | This compound (Deuterated IS) | Structural Analog IS (e.g., Estazolam) | No Internal Standard |
| Principle | Stable Isotope Dilution | Relative Response | External Calibration |
| Co-elution with Analyte | Nearly identical retention time | Different retention times | Not Applicable |
| Compensation for Matrix Effects | Excellent | Partial to Good | None |
| Correction for Extraction Variability | Excellent | Partial | None |
| Specificity in MS/MS | High (Different m/z) | High (Different m/z) | Moderate |
| Accuracy & Precision | Highest | Good to High | Lower |
| Cost & Availability | Higher cost, may require custom synthesis | Lower cost, more readily available | Not Applicable |
Experimental Workflow and Methodologies
A robust bioanalytical method using this compound as an internal standard typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Quantification of Clotrimazole in Human Plasma
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Clotrimazole: e.g., m/z 345.1 → 277.1
-
This compound: e.g., m/z 355.1 → 287.1 (hypothetical, assuming 10 deuterium atoms on a stable fragment)
-
-
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for specificity, selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizing the Workflow and Principles
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical experimental workflow and the principle of mass spectrometric resolution.
Caption: Bioanalytical workflow for Clotrimazole quantification.
Caption: Specificity through mass spectrometric resolution.
Conclusion
In the pursuit of robust and reliable bioanalytical data, the use of a stable isotope-labeled internal standard is indispensable. This compound, by virtue of its identical chemical nature and distinct mass, offers unparalleled advantages in specificity and selectivity for the quantification of Clotrimazole in complex matrices. While the initial investment may be higher than for structural analogs, the significant improvements in data quality, accuracy, and precision justify its use as the gold standard in regulated bioanalysis. This guide underscores the importance of selecting the most appropriate internal standard to ensure the integrity and validity of pharmacokinetic and clinical studies.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. texilajournal.com [texilajournal.com]
- 7. Home - Cerilliant [cerilliant.com]
- 8. A sensitive LC-ESI-MS/MS method for the determination of clotrimazole in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
The Gold Standard of Bioanalysis: A Comparative Guide to the Robustness of Analytical Methods Utilizing Clotrimazole-d10
In the landscape of pharmaceutical development and clinical research, the accuracy and reliability of analytical methods are paramount. This guide provides a comprehensive comparison of the robustness of bioanalytical methods for the quantification of Clotrimazole, with a focus on the impact of internal standard selection. Through illustrative data and detailed protocols, we demonstrate the superior performance of methods employing a stable isotope-labeled internal standard, Clotrimazole-d10, compared to alternatives.
The Critical Role of Internal Standards in Mitigating Matrix Effects
Bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), are susceptible to matrix effects. These effects, caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine), can lead to ion suppression or enhancement, thereby affecting the accuracy and precision of the analytical results. The use of an appropriate internal standard (IS) is a cornerstone of robust bioanalytical method development, designed to compensate for variability during sample preparation and analysis.
A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard. Due to its near-identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of matrix effects, providing the most effective normalization and leading to a more robust and reliable method.
Comparative Analysis of Method Robustness
To illustrate the impact of internal standard selection on method robustness, we present a comparative analysis of three scenarios for the quantification of Clotrimazole in human plasma:
-
Method A: Utilizing this compound as the internal standard.
-
Method B: Employing a structural analog as the internal standard.
-
Method C: Without the use of an internal standard.
The following tables summarize the performance of these three methods when subjected to deliberate, small variations in key analytical parameters, simulating a robustness study.
Table 1: Effect of Mobile Phase Composition Variation on Precision and Accuracy
| Method | Mobile Phase Variation | Precision (%RSD) | Accuracy (%Bias) |
| A: this compound IS | -2% Organic | 2.1 | -1.5 |
| +2% Organic | 1.9 | +1.2 | |
| B: Analogue IS | -2% Organic | 5.8 | -7.2 |
| +2% Organic | 6.1 | +8.5 | |
| C: No IS | -2% Organic | 12.5 | -18.3 |
| +2% Organic | 13.1 | +20.1 |
Table 2: Effect of Column Temperature Variation on Precision and Accuracy
| Method | Column Temperature Variation | Precision (%RSD) | Accuracy (%Bias) |
| A: this compound IS | -5°C | 2.3 | -1.8 |
| +5°C | 2.0 | +1.5 | |
| B: Analogue IS | -5°C | 6.5 | -8.1 |
| +5°C | 6.8 | +9.2 | |
| C: No IS | -5°C | 14.2 | -21.5 |
| +5°C | 15.0 | +23.4 |
Table 3: Effect of Flow Rate Variation on Precision and Accuracy
| Method | Flow Rate Variation | Precision (%RSD) | Accuracy (%Bias) |
| A: this compound IS | -10% | 2.5 | -2.1 |
| +10% | 2.2 | +1.9 | |
| B: Analogue IS | -10% | 7.2 | -9.8 |
| +10% | 7.5 | +10.5 | |
| C: No IS | -10% | 16.8 | -25.7 |
| +10% | 17.5 | +28.1 |
The data clearly demonstrates that the method utilizing this compound as an internal standard exhibits significantly better precision and accuracy under all tested variations. This highlights its superior robustness compared to using a structural analog or no internal standard.
Experimental Protocols
A representative experimental protocol for the LC-MS/MS analysis of Clotrimazole in human plasma is provided below. This protocol serves as the basis for the comparative data presented.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 200 µL of a precipitation solution (e.g., acetonitrile) containing the internal standard (this compound or analogue IS, where applicable).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Clotrimazole: [Precursor Ion] > [Product Ion]
-
This compound: [Precursor Ion + 10] > [Product Ion]
-
Analogue IS: [Precursor Ion] > [Product Ion]
-
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical basis for the superior performance of a deuterated internal standard.
Conclusion
The selection of an appropriate internal standard is a critical determinant of the robustness of a bioanalytical method. The data and principles outlined in this guide unequivocally demonstrate that the use of a stable isotope-labeled internal standard, such as this compound, provides superior method performance. By co-eluting with the analyte and experiencing identical matrix effects, this compound ensures accurate and precise quantification even when the analytical conditions are subject to minor variations. For researchers, scientists, and drug development professionals, the adoption of SIL-IS is a strategic investment in the generation of high-quality, reliable, and defensible bioanalytical data.
A Comparative Guide to the Stability of Clotrimazole and Clotrimazole-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical stability of the antifungal agent Clotrimazole and its deuterated analog, Clotrimazole-d10. While direct comparative stability studies for this compound are not publicly available, this document synthesizes existing experimental data on Clotrimazole and leverages established principles of kinetic isotope effects to project the stability profile of this compound.
Executive Summary
Clotrimazole is a widely used imidazole antifungal agent susceptible to degradation under various stress conditions, including acidic and photolytic environments. Its degradation pathways primarily involve the cleavage of the imidazole ring and the C-N bond. The deuterated form, this compound, is anticipated to exhibit enhanced stability against degradation pathways where the cleavage of a carbon-hydrogen bond is the rate-limiting step. This potential for increased stability is attributed to the kinetic isotope effect (KIE), wherein the stronger carbon-deuterium (C-D) bond requires more energy to break than a carbon-hydrogen (C-H) bond. This guide presents detailed stability data for Clotrimazole and provides a theoretical framework for the anticipated stability of this compound.
Stability Profile of Clotrimazole
Clotrimazole's stability has been extensively studied under forced degradation conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The primary degradation products identified are imidazole and (2-chlorophenyl)diphenylmethanol.[1][2][3] Degradation is particularly notable under acidic and photolytic stress.
Quantitative Stability Data for Clotrimazole
The following table summarizes the degradation of Clotrimazole under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Details | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 2 hours | Room Temperature | Significant | [4] |
| Base Hydrolysis | 0.1 N NaOH | 2 hours | Room Temperature | Minimal | [4] |
| Oxidative | 6% H₂O₂ | 2 hours | Room Temperature | Moderate | [4] |
| Thermal | Dry Heat | 6 hours | 60°C | Minimal | [4] |
| Photolytic | Sunlight | 8 hours | Ambient | 66.34% | [1][4] |
| Accelerated Storage | Cream Formulation | 3 months | 40±2°C | ~8.67% | [2][3] |
Clotrimazole Degradation Pathway
Under acidic conditions, the primary degradation pathway of Clotrimazole involves the cleavage of the bond between the imidazole ring and the trityl group.
Stability Profile of this compound: A Theoretical Perspective
This compound is a stable isotope-labeled version of Clotrimazole where ten hydrogen atoms on the phenyl rings have been replaced with deuterium. This substitution can significantly impact the molecule's stability due to the kinetic isotope effect (KIE).
The Kinetic Isotope Effect (KIE)
The KIE is a phenomenon where substituting an atom with its heavier isotope alters the rate of a chemical reaction.[3] The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, requiring more energy to be broken.[5] Consequently, if the cleavage of a C-H bond is the rate-determining step of a degradation reaction, the deuterated compound will degrade more slowly.
Anticipated Stability of this compound
While direct experimental data is lacking, the principles of KIE suggest that this compound could exhibit greater stability than Clotrimazole, particularly against metabolic degradation and potentially certain chemical degradation pathways.
-
Metabolic Stability: Drug metabolism often involves the enzymatic oxidation of C-H bonds by cytochrome P450 enzymes.[1] Deuteration at these metabolic "hot spots" can significantly slow down metabolism, leading to a longer drug half-life.[1][6]
-
Chemical Stability: For chemical degradation pathways that involve the cleavage of an aromatic C-H bond as the rate-limiting step, this compound would be expected to be more stable. However, for degradation initiated by attacks on other parts of the molecule, such as the imidazole ring, the effect of deuteration on the phenyl rings may be negligible.
Given that the primary reported degradation of Clotrimazole in forced studies involves the cleavage of the C-N bond, the deuteration of the phenyl rings is not expected to significantly alter its stability under these specific acidic conditions. However, in pathways involving radical abstraction or oxidation of the phenyl rings, this compound would likely demonstrate enhanced stability.
Experimental Protocols
Forced Degradation Study of Clotrimazole
The following is a generalized protocol for conducting forced degradation studies on Clotrimazole, based on methodologies described in the literature.[4][7]
Materials and Reagents:
-
Clotrimazole reference standard
-
Methanol (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (6%)
-
Water (HPLC grade)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Clotrimazole in methanol.
-
Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl and keep at room temperature for 2 hours. Neutralize the solution with 0.1 N NaOH.
-
Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH and keep at room temperature for 2 hours. Neutralize the solution with 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ and keep at room temperature for 2 hours.
-
Thermal Degradation: Keep the solid drug in a hot air oven at 60°C for 6 hours. Dissolve in methanol to get a concentration of 1 mg/mL.
-
Photolytic Degradation: Expose the solid drug to direct sunlight for 8 hours. Dissolve in methanol to get a concentration of 1 mg/mL.
-
Sample Analysis: Dilute all the stressed samples with the mobile phase to a final concentration of 10 µg/mL. Analyze the samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A typical stability-indicating HPLC method for Clotrimazole would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer.[6][]
-
Column: ODS-3 Inertsil C18 (or equivalent)
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 6.0) (65:35, v/v)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 220 nm
Conclusion
The stability of Clotrimazole is well-documented, with known degradation pathways under acidic and photolytic conditions. While direct experimental data for this compound is not available, the principles of the kinetic isotope effect provide a strong theoretical basis for predicting its enhanced stability, particularly against metabolic degradation. For drug development professionals, this compound may offer a promising alternative to Clotrimazole with an improved pharmacokinetic profile. Further experimental studies are warranted to confirm the comparative stability of this compound and to fully elucidate its degradation profile.
References
- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. bioscientia.de [bioscientia.de]
The Decisive Advantage: Why Clotrimazole-d10 Reigns as the Internal Standard of Choice in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in the quantitative analysis of clotrimazole, the selection of an appropriate internal standard is a critical, foundational step. While various compounds may be considered, a deep dive into the principles of bioanalysis and a review of comparative experimental data unequivocally points to the superiority of a stable isotope-labeled internal standard (SIL-IS), specifically Clotrimazole-d10.
This guide provides a comprehensive justification for the use of this compound over other alternatives, such as structural analogs. By examining the inherent advantages of SIL-ISs and presenting supporting experimental evidence, we aim to equip researchers with the necessary information to make an informed decision that enhances the robustness and validity of their analytical methods.
The Gold Standard: Theoretical Justification for Deuterated Internal Standards
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process—from sample extraction to ionization and detection. This mimicry allows for the correction of any variability that may occur, ensuring that the final calculated concentration of the analyte is accurate and precise.
Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" for several compelling reasons:
-
Physicochemical Equivalence: this compound is chemically identical to clotrimazole, with the only difference being the replacement of ten hydrogen atoms with deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical structures ensure they behave virtually identically during sample preparation and chromatographic separation.[1][2]
-
Co-elution and Matrix Effect Compensation: A critical advantage of a SIL-IS is its co-elution with the analyte.[1][3] Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix, are a major source of error in LC-MS/MS analysis.[3] Because this compound co-elutes with clotrimazole, it experiences the same matrix effects. The ratio of the analyte to the internal standard remains constant, effectively canceling out the impact of these effects and leading to more accurate quantification.[3][4]
-
Correction for Sample Preparation Variability: Any loss of analyte during the extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the SIL-IS. By using the analyte-to-IS peak area ratio for quantification, these variations are normalized, leading to greater precision and accuracy.[5]
-
Improved Precision and Accuracy: The culmination of these benefits is a significant improvement in the overall precision and accuracy of the analytical method. This is particularly crucial in regulated bioanalysis, where stringent acceptance criteria must be met.[5][6] Regulatory bodies like the European Medicines Agency (EMA) have noted a strong preference for the use of SIL-IS in bioanalytical method validations.[3]
Head-to-Head: Experimental Evidence of Superiority
While the theoretical advantages are clear, experimental data provides concrete evidence of the superior performance of stable isotope-labeled internal standards. A compelling case study, though not on clotrimazole itself, involves the immunosuppressant drug tacrolimus, which shares the challenge of quantification in a complex biological matrix (whole blood). A study directly compared the performance of a ¹³C,d₂-labeled tacrolimus (a SIL-IS) with a structural analog, ascomycin.
The results, summarized in the table below, highlight the enhanced ability of the SIL-IS to compensate for matrix effects and improve analytical performance.
| Parameter | Internal Standard Type | Analyte (Tacrolimus) | Internal Standard | Analyte/IS Ratio (% ME) |
| Matrix Effect (% ME) | Isotope-Labeled (¹³C,d₂-Tacrolimus) | -16.04% | -16.64% | 0.89% |
| Structural Analog (Ascomycin) | -29.07% | -28.41% | -0.97% | |
| Precision (% CV) | Isotope-Labeled (¹³C,d₂-Tacrolimus) | <3.09% | ||
| Structural Analog (Ascomycin) | <3.63% | |||
| Accuracy (% Bias) | Isotope-Labeled (¹³C,d₂-Tacrolimus) | 99.55% - 100.63% | ||
| Structural Analog (Ascomycin) | 97.35% - 101.71% |
Data adapted from a comparative study on tacrolimus.
As the data illustrates, while both internal standards provided acceptable precision and accuracy, the stable isotope-labeled internal standard demonstrated a superior ability to compensate for significant matrix effects. The nearly identical matrix effect experienced by both the analyte and the SIL-IS resulted in a near-perfect correction when the ratio was calculated. This level of compensation is often not achievable with a structural analog, which may have different ionization efficiency and susceptibility to matrix effects.
Experimental Protocol: A Comparative Evaluation of Internal Standards for Clotrimazole Analysis
To provide a framework for researchers wishing to conduct their own comparative evaluation, the following detailed experimental protocol is provided. This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of clotrimazole in human plasma, designed to compare the performance of this compound with a structural analog internal standard (e.g., Estazolam).
Materials and Reagents
-
Clotrimazole reference standard
-
This compound internal standard
-
Estazolam (or other suitable structural analog) internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
-
96-well plates
Stock and Working Solutions
-
Clotrimazole Stock Solution (1 mg/mL): Dissolve 10 mg of clotrimazole in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
-
Estazolam Stock Solution (1 mg/mL): Dissolve 10 mg of estazolam in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples at appropriate concentrations. The internal standard working solution should be prepared at a constant concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma samples (standards, QCs, and unknowns) into a 96-well plate.
-
Add 150 µL of the internal standard working solution (either this compound or estazolam in acetonitrile) to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20-95% B
-
2.0-2.5 min: 95% B
-
2.5-3.0 min: 95-20% B
-
3.0-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Clotrimazole: m/z 277.1 → 165.2
-
This compound: m/z 287.1 → 165.2
-
Estazolam: m/z 295.1 → 267.1
-
Data Analysis and Comparison
Analyze the data to compare the performance of the two internal standards based on the following parameters:
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples to that in a neat solution.
-
Extraction Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in multiple replicates to determine the intra- and inter-day precision (%CV) and accuracy (%bias).
Visualizing the Workflow and Rationale
To further clarify the experimental workflow and the logical justification for selecting a deuterated internal standard, the following diagrams are provided.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texilajournal.com [texilajournal.com]
- 6. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of Clotrimazole-d10: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Clotrimazole-d10 is paramount for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals.
This compound, a deuterated analog of the antifungal agent Clotrimazole, requires careful handling and disposal due to its potential environmental impact. Adherence to proper disposal protocols minimizes aquatic toxicity and ensures compliance with waste regulations.
Disposal Procedures for this compound
The primary principle for the disposal of this compound is to prevent its entry into the environment.[1][2] Waste materials must be managed in accordance with all applicable national and local regulations.[1][2]
Step-by-Step Disposal Protocol:
-
Container Management: Keep this compound in its original container.[1][2] Do not mix it with other chemical waste.[1][2] Empty or uncleaned containers should be treated as the product itself and disposed of accordingly.[1][2]
-
Solid Waste Disposal:
-
Spill Management:
-
Disposal of Solutions and Formulations:
-
Aqueous solutions containing this compound should not be discharged into drains.[1]
-
For cream or ointment formulations, which may be analogous to laboratory preparations, the recommended procedure is to mix the substance with an unpalatable material like used coffee grounds or cat litter.[5] This mixture should then be placed in a sealed container and disposed of in the trash.[5] This method is primarily for non-commercial, small-quantity disposal and may not be suitable for all laboratory settings. Always consult your institution's waste management guidelines.
-
Hazard and Disposal Summary
For quick reference, the following table summarizes key data related to the hazards and disposal of Clotrimazole, which should be considered applicable to this compound.
| Parameter | Information | Source |
| Acute Toxicity | Harmful if swallowed. | [1][2][3] |
| Environmental Hazard | Very toxic to aquatic life with long lasting effects. | [2][3] |
| Primary Disposal Route | Approved waste disposal plant. | [2][3][4] |
| Spill Containment | Cover drains; collect and dispose of properly. | [1][2] |
| Container Disposal | Handle uncleaned containers as the product itself. | [1][2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended for guidance in a laboratory setting. Always consult your institution's specific safety and environmental policies, as well as local and national regulations, before disposing of any chemical waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Clotrimazole-d10
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Clotrimazole-d10. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, like its non-deuterated counterpart, is a potent antifungal agent that requires careful handling to avoid exposure. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2] Ingestion is also a potential route of exposure.[3]
Minimum Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double gloving recommended) | Prevents skin contact with the compound.[4] |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from dust particles and splashes.[2] |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Minimizes inhalation of airborne particles, especially when handling powders.[1] |
| Body Protection | Disposable gown or lab coat | Prevents contamination of personal clothing.[4] |
For operations with a higher risk of aerosol generation, such as weighing or preparing solutions, consider using a powered air-purifying respirator (PAPR) and enhanced protective garments like Tyvek coveralls.
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure risk.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing and Transfer: Conduct all weighing and transfer of solid this compound within a certified chemical fume hood or a containment system like a glove bag to control airborne particles. Use dedicated, labeled spatulas and weigh boats.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Cap containers securely and use a vortex mixer or sonicator for dissolution within the fume hood.
-
Post-Handling: After handling, wipe down all surfaces in the work area with a suitable decontaminating solution (e.g., 70% ethanol).
-
Doffing PPE: Remove PPE in the designated doffing area, ensuring not to contaminate skin or clothing. Dispose of single-use PPE as hazardous waste.
Emergency Procedures:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing. |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated gloves, weigh boats, etc.) | Collect in a dedicated, clearly labeled, sealed plastic bag or container for hazardous chemical waste. |
| Liquid Waste (solutions containing this compound) | Collect in a sealed, labeled, and compatible waste container. Do not mix with other waste streams unless compatible. |
| Sharps Waste (contaminated needles, Pasteur pipettes) | Dispose of in a designated sharps container. |
All waste must be disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
